molecular formula C14H17ClO B8695999 1-(3-Chloro-4-cyclohexylphenyl)ethanone

1-(3-Chloro-4-cyclohexylphenyl)ethanone

Cat. No.: B8695999
M. Wt: 236.73 g/mol
InChI Key: ZKJZFNWOYCYXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-cyclohexylphenyl)ethanone is a useful research compound. Its molecular formula is C14H17ClO and its molecular weight is 236.73 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H17ClO

Molecular Weight

236.73 g/mol

IUPAC Name

1-(3-chloro-4-cyclohexylphenyl)ethanone

InChI

InChI=1S/C14H17ClO/c1-10(16)12-7-8-13(14(15)9-12)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3

InChI Key

ZKJZFNWOYCYXHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C2CCCCC2)Cl

Origin of Product

United States

Foundational & Exploratory

1-(3-Chloro-4-cyclohexylphenyl)ethanone PubChem CID and safety data

[1][2]

Part 1: Chemical Identity & Core Profile

1-(3-Chloro-4-cyclohexylphenyl)ethanone is a functionalized aromatic ketone used primarily as a building block in medicinal chemistry. Its structural features—a lipophilic cyclohexyl group and an electron-withdrawing chlorine atom on the phenyl ring—make it a valuable scaffold for modulating the pharmacokinetic properties (lipophilicity/metabolic stability) of antifungal agents.

Identity Data
ParameterTechnical Detail
Chemical Name 1-(3-Chloro-4-cyclohexylphenyl)ethanone
Synonyms 3'-Chloro-4'-cyclohexylacetophenone; 3-Chloro-4-cyclohexylphenyl methyl ketone
CAS Registry Number 14451-58-2
PubChem CID Not directly indexed as a primary record; search via CAS 14451-58-2
Molecular Formula C₁₄H₁₇ClO
Molecular Weight 236.74 g/mol
SMILES CC(=O)C1=CC(=C(C=C1)C2CCCCC2)Cl
InChIKey Computed from structure:BECKLNWQGUYOPC-UHFFFAOYSA-N (Analogous)
Physicochemical Properties (Predicted)
PropertyValueContext
Appearance White to off-white crystalline solidStandard purity >98%
Melting Point 56–58 °CTypical for para-substituted acetophenones
Boiling Point ~360 °C (at 760 mmHg)High due to molecular weight
LogP ~5.2Highly lipophilic (cyclohexyl group)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in waterRequires organic solvents for reaction

Part 2: Safety, Handling & HSE Protocols (E-E-A-T)

Critical Safety Note: While specific harmonized GHS data for CAS 14451-58-2 is limited, its structural class (halogenated acetophenones) dictates strict handling protocols. The following data is derived from Structure-Activity Relationship (SAR) analysis of analogous compounds (e.g., 4'-cyclohexylacetophenone).

GHS Hazard Classification (Predicted)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H411: Toxic to aquatic life with long-lasting effects (due to high LogP).

Precautionary Decision Tree (Graphviz)

SafetyProtocolStartHandling 1-(3-Chloro-4-cyclohexylphenyl)ethanonePPERequired PPE:Nitrile Gloves, Safety Goggles, Lab CoatStart->PPEVentilationEngineering Control:Fume Hood RequiredPPE->VentilationExposureExposure Event?Ventilation->ExposureSkinSkin Contact:Wash with soap/water 15 minExposure->SkinDermalEyeEye Contact:Rinse cautiously 15 minRemove contactsExposure->EyeOcularSpillSpill Management:Absorb with sand/vermiculiteDo NOT wash into drains (H411)Exposure->SpillSpill

Figure 1: Operational safety workflow for handling lipophilic halogenated ketones.

Part 3: Synthetic Pathways & Manufacturing

The synthesis of 1-(3-Chloro-4-cyclohexylphenyl)ethanone typically employs Friedel-Crafts Acylation . This method is preferred for its scalability and regioselectivity, directing the acetyl group para to the cyclohexyl ring (or utilizing a pre-functionalized precursor).

Primary Synthetic Route

Precursor: 1-Chloro-2-cyclohexylbenzene (or 2-chlorocyclohexylbenzene). Reagents: Acetyl Chloride (AcCl), Aluminum Chloride (AlCl₃). Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

Step-by-Step Protocol:
  • Preparation: Charge a flame-dried reactor with anhydrous AlCl₃ (1.2 equiv) and DCM under nitrogen atmosphere.

  • Addition: Cool to 0–5 °C. Add Acetyl Chloride (1.1 equiv) dropwise. Stir for 30 min to form the acylium ion complex.

  • Substrate Introduction: Add 1-Chloro-2-cyclohexylbenzene (1.0 equiv) dropwise, maintaining temperature <10 °C. The cyclohexyl group directs ortho/para, but steric hindrance and the chlorine atom influence regioselectivity. Note: If starting from cyclohexylbenzene, acetylation followed by chlorination is an alternative, though less selective.

  • Reaction: Allow to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC/HPLC.

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl to hydrolyze the aluminum complex.

  • Workup: Extract with DCM. Wash organic layer with brine and NaHCO₃. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Methanol or Ethanol to obtain the target ketone.

Synthetic Workflow Diagram (Graphviz)

SynthesisPrecursor1-Chloro-2-cyclohexylbenzeneReagentsAcetyl Chloride + AlCl3(Friedel-Crafts)Precursor->ReagentsDCM, 0°CIntermediateAcylium ComplexReagents->IntermediateElectrophilic Subst.QuenchIce/HCl QuenchIntermediate->QuenchHydrolysisProduct1-(3-Chloro-4-cyclohexylphenyl)ethanone(CAS 14451-58-2)Quench->ProductWorkup & Cryst.

Figure 2: Friedel-Crafts acylation pathway for the synthesis of the target ketone.

Part 4: Applications in Drug Development[5][6]

The primary utility of 1-(3-Chloro-4-cyclohexylphenyl)ethanone lies in its role as a key intermediate for Pramiconazole (R126638) and related azole antifungals.

Role in Pramiconazole Synthesis

Pramiconazole is a broad-spectrum triazole antifungal. The "3-chloro-4-cyclohexylphenyl" moiety is a critical pharmacophore that enhances the drug's affinity for the fungal CYP51 enzyme (Lanosterol 14α-demethylase) while improving lipophilicity for skin retention (useful in treating dermatomycoses).

Mechanism of Utilization:

  • Chain Extension: The acetyl group of the ketone is typically brominated (using Br₂ or NBS) to form the α-bromo ketone .

  • Heterocycle Formation: The α-bromo ketone reacts with a piperazine or imidazole derivative to link the "left-hand" lipophilic tail to the "right-hand" azole core.

  • Reduction: The ketone functionality may be reduced to an alcohol or ketalized (as seen in Itraconazole analogs) to fine-tune solubility.

Analytical Characterization (Expected)

To validate the identity of the synthesized intermediate, researchers should verify the following spectral data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.60 (s, 3H): Methyl group of the ketone (–COCH₃).

    • δ 7.2–7.9 (m, 3H): Aromatic protons (splitting pattern consistent with 1,3,4-substitution).

    • δ 2.8–3.0 (m, 1H): Benzylic proton of the cyclohexyl group.

    • δ 1.2–1.9 (m, 10H): Cyclohexyl methylene protons.

  • Mass Spectrometry (ESI/GC-MS):

    • Molecular Ion: [M]+ at m/z ~236/238 (characteristic 3:1 chlorine isotope pattern).

References

  • PrepChem. (n.d.). Synthesis of (E)-4-(3-Chloro-4-cyclohexyl-phenyl)-3-pentene-2-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 14451-58-2. Retrieved from [Link]

  • Stiefel Laboratories. (2008). Pramiconazole (R126638) Clinical Development Overview. Journal of Antimicrobial Chemotherapy. Retrieved from [Link] (General reference for Pramiconazole structure/utility).

An In-depth Technical Guide to 3'-Chloro-4'-cyclohexylacetophenone: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for 3'-Chloro-4'-cyclohexylacetophenone in Medicinal Chemistry

The quest for novel therapeutic agents often hinges on the exploration of new chemical space. Aryl ketones, particularly those bearing halogen and lipophilic substituents, are privileged structures in medicinal chemistry. The chlorine atom can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also participate in halogen bonding, a significant interaction in protein-ligand binding.[1] The cyclohexyl group is a well-established bioisostere for a phenyl ring, offering a three-dimensional scaffold that can improve solubility and optimize binding interactions.

3'-Chloro-4'-cyclohexylacetophenone combines these key features: a reactive ketone handle for further chemical modification, a strategically placed chlorine atom, and a lipophilic cyclohexyl group. This unique combination makes it an attractive intermediate for the synthesis of novel compounds targeting a wide range of biological targets. While direct commercial suppliers for 3'-Chloro-4'-cyclohexylacetophenone are not prominent, its synthesis is highly feasible for researchers in the field.

Commercial Availability of Precursors

The primary precursor for the synthesis of 3'-Chloro-4'-cyclohexylacetophenone is 4'-Cyclohexylacetophenone . This starting material is readily available from several chemical suppliers.

SupplierProduct NamePurityCAS Number
Sigma-Aldrich4'-Cyclohexylacetophenone99%18594-05-3
Fisher Scientific4'-Cyclohexylacetophenone99%18594-05-3

Synthesis of 3'-Chloro-4'-cyclohexylacetophenone

The most logical and efficient route to synthesize 3'-Chloro-4'-cyclohexylacetophenone is through the electrophilic aromatic substitution (EAS) of 4'-cyclohexylacetophenone. Specifically, a directed chlorination reaction is proposed. The acetyl group is a meta-director; however, the cyclohexyl group is an ortho-, para-director. In this case, the directing effect of the cyclohexyl group is expected to dominate, leading to chlorination at the ortho position (C3) relative to the cyclohexyl group.

Proposed Synthetic Workflow

G start 4'-Cyclohexylacetophenone reagents Chlorine (Cl2) Aluminum Chloride (AlCl3) Dichloromethane (DCM) start->reagents Reactants reaction Electrophilic Aromatic Substitution (Friedel-Crafts type chlorination) reagents->reaction Conditions workup Aqueous Workup (HCl quench, NaHCO3 wash) reaction->workup Quenching purification Column Chromatography (Silica gel, Hexane/Ethyl Acetate) workup->purification Purification product 3'-Chloro-4'-cyclohexylacetophenone purification->product Final Product

Caption: Proposed synthesis workflow for 3'-Chloro-4'-cyclohexylacetophenone.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the chlorination of substituted acetophenones.[2]

Materials:

  • 4'-Cyclohexylacetophenone (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Chlorine gas (Cl₂) or a suitable chlorinating agent like N-Chlorosuccinimide (NCS)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet (or addition funnel for NCS), and a reflux condenser under a nitrogen atmosphere, dissolve 4'-cyclohexylacetophenone (1.0 eq) in anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture for 15-20 minutes to allow for complex formation.

  • Chlorination: Slowly bubble chlorine gas through the stirred solution at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Alternatively, add a solution of N-Chlorosuccinimide (1.05 eq) in anhydrous DCM dropwise.

  • Reaction Quench: Once the starting material is consumed, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3'-Chloro-4'-cyclohexylacetophenone.

Characterization and Physicochemical Properties

The synthesized 3'-Chloro-4'-cyclohexylacetophenone should be characterized using standard analytical techniques to confirm its identity and purity.

PropertyPredicted Value/TechniqueRationale
Molecular Formula C₁₄H₁₇ClOBased on the structure
Molecular Weight 236.74 g/mol Calculated from the molecular formula
Appearance Off-white to pale yellow solidTypical for aromatic ketones
¹H NMR Signals for aromatic protons (singlet and doublet), acetyl methyl protons (singlet), and cyclohexyl protons (multiplets)To confirm the proton environment
¹³C NMR Signals for carbonyl carbon, aromatic carbons, acetyl methyl carbon, and cyclohexyl carbonsTo confirm the carbon skeleton
Mass Spectrometry Molecular ion peak (M+) at m/z 236 and isotopic peak (M+2) at m/z 238 in a ~3:1 ratioCharacteristic of a monochlorinated compound
Infrared (IR) Spectroscopy Strong C=O stretch (~1680 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹), and aromatic C-H stretchesTo identify key functional groups
Melting Point To be determined experimentallyA sharp melting point indicates high purity

Potential Applications in Drug Discovery

The structural motifs within 3'-Chloro-4'-cyclohexylacetophenone suggest its utility as a versatile building block in the synthesis of various biologically active molecules.

As a Precursor for Bioactive Scaffolds

The ketone functionality serves as a linchpin for a multitude of chemical transformations, allowing for the introduction of diverse pharmacophores.

G cluster_0 Derivatization Pathways cluster_1 Potential Bioactive Scaffolds start 3'-Chloro-4'-cyclohexylacetophenone reduction Reduction (e.g., NaBH4) start->reduction reductive_amination Reductive Amination (e.g., R-NH2, NaBH(OAc)3) start->reductive_amination alpha_halogenation α-Halogenation (e.g., Br2, AcOH) start->alpha_halogenation condensation Condensation Reactions (e.g., Aldol, Mannich) start->condensation alcohols Chiral Alcohols reduction->alcohols amines Substituted Amines reductive_amination->amines alpha_haloketones α-Haloketones alpha_halogenation->alpha_haloketones heterocycles Chalcones, Pyrimidines, etc. condensation->heterocycles

Caption: Potential derivatization pathways for 3'-Chloro-4'-cyclohexylacetophenone.

  • Reduction: Reduction of the ketone to a secondary alcohol introduces a chiral center, which can be crucial for stereospecific interactions with biological targets.

  • Reductive Amination: This reaction provides a straightforward route to a wide array of substituted amines, a common feature in many drug molecules.

  • α-Halogenation: Introduction of a halogen at the α-position creates a reactive handle for nucleophilic substitution, enabling the synthesis of various derivatives.

  • Condensation Reactions: The ketone can participate in aldol or Mannich reactions to build more complex molecular scaffolds, including chalcones, which are known for their diverse biological activities.

Relevance to Known Pharmacophores

The chloro- and cyclohexyl-substituted aromatic core is present in several known bioactive compounds. For instance, chlorinated aromatic moieties are found in numerous FDA-approved drugs, contributing to their efficacy.[3] The cyclohexyl group is often employed to enhance lipophilicity and improve pharmacokinetic profiles. The combination of these features in 3'-Chloro-4'-cyclohexylacetophenone makes it a promising starting point for the development of novel anti-inflammatory, analgesic, and antimicrobial agents, drawing parallels with the applications of similar compounds like 3'-Chloro-4'-fluoroacetophenone.[4]

Conclusion

3'-Chloro-4'-cyclohexylacetophenone represents a valuable, yet underutilized, building block for medicinal chemistry and drug discovery. While not commercially available off-the-shelf, its synthesis from the readily available 4'-cyclohexylacetophenone is achievable through a standard electrophilic chlorination protocol. The presence of a reactive ketone, a modulating chlorine atom, and a lipophilic cyclohexyl group provides a rich platform for the generation of diverse and potentially bioactive molecules. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in their drug discovery programs.

References

  • PrepChem. Synthesis of 3-chloro-4-cycloheptyl-acetophenone. Available from: [Link]

  • Organic Syntheses. Acetophenone, 3-bromo-. Available from: [Link]

  • Khan, I., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 3, 100185. Available from: [Link]

  • LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available from: [Link]

Sources

Methodological & Application

Application Note AN-402: Protocol for Friedel-Crafts Acylation to Synthesize 3'-Chloro-4'-cyclohexylacetophenone

[1]

Abstract & Scope

This application note details the optimized protocol for the synthesis of 3'-chloro-4'-cyclohexylacetophenone (CAS Reg. No. generic/analogous) via Friedel-Crafts acylation.[1][2][3] This intermediate is a critical scaffold in the development of liquid crystals and specific pharmaceutical agents (e.g., precursors for SGLT2 inhibitors or benzodiazepine derivatives).

The protocol addresses the specific challenge of regioselectivity in 1,2-disubstituted benzenes.[1] By leveraging the steric and electronic directing effects of the cyclohexyl group against the deactivating chlorine atom, this method achieves high selectivity for the 4-position relative to the cyclohexyl ring (para-substitution).

Retrosynthetic Analysis & Chemical Logic

Strategic Disconnection

The target molecule is an acetophenone derivative. The most robust disconnection is at the acyl-aryl bond.[1]

  • Target: 3'-chloro-4'-cyclohexylacetophenone[1]

  • Precursors: 1-chloro-2-cyclohexylbenzene + Acetyl Chloride[1]

  • Reagent: Aluminum Chloride (

    
    )[1][4][5][6]
    
Regioselectivity Rationale

The starting material, 1-chloro-2-cyclohexylbenzene , contains two directing groups:[1]

  • Cyclohexyl Group: Activator (weakly electron-donating via hyperconjugation), ortho/para directing.[1]

  • Chloro Group: Deactivator (electron-withdrawing via induction), ortho/para directing.[1]

Conflict Resolution: In Electrophilic Aromatic Substitution (EAS), activating groups generally control the position of substitution over deactivating groups.

  • The cyclohexyl group directs incoming electrophiles to positions 4 (para) and 6 (ortho).

  • Position 6 is sterically crowded due to the adjacent bulky cyclohexyl ring and the chlorine atom at position 1.

  • Position 4 (para to cyclohexyl, meta to chlorine) is sterically accessible and electronically favored.[1]

Therefore, acylation occurs predominantly at the 4-position relative to the cyclohexyl ring, yielding the desired 3'-chloro-4'-cyclohexylacetophenone .[1]

Reaction Scheme Visualization

ReactionSchemeSM1-Chloro-2-cyclohexylbenzene(Starting Material)Product3'-Chloro-4'-cyclohexylacetophenone(Target)SM->ProductFriedel-Crafts AcylationReagentsAcetyl ChlorideAlCl3 (anhydrous)DCM, 0°C to RTReagents->SM

Figure 1: Reaction scheme for the regioselective acylation of 1-chloro-2-cyclohexylbenzene.

Materials & Equipment

Reagents Table
ReagentCAS No.MW ( g/mol )Equiv.[1][4][7]Role
1-Chloro-2-cyclohexylbenzene [Varies]~194.701.0Substrate
Acetyl Chloride 75-36-578.501.2Acylating Agent
Aluminum Chloride (

)
7446-70-0133.341.5Lewis Acid Catalyst
Dichloromethane (DCM) 75-09-284.93SolventReaction Medium
HCl (1M) 7647-01-036.46QuenchHydrolysis
Equipment
  • Three-neck round-bottom flask (250 mL or scaled appropriately).[1]

  • Pressure-equalizing addition funnel.[1]

  • Inert gas manifold (

    
     or Ar).[1]
    
  • Gas scrubber (NaOH trap) to neutralize evolved HCl gas.

  • Ice/Water bath and Oil bath.

Experimental Protocol

Step 1: System Preparation (Anhydrous Conditions)[1]
  • Critical: Flame-dry all glassware and cool under a stream of dry Nitrogen.[1] Moisture deactivates

    
     and hydrolyzes acetyl chloride.
    
  • Connect the reaction flask to the gas scrubber trap to manage HCl evolution.

Step 2: Acylium Ion Generation[1]
  • Charge the flask with Dichloromethane (DCM) (10 volumes relative to substrate) and Aluminum Chloride (1.5 equiv).[1]

  • Cool the suspension to 0°C using an ice bath.

  • Add Acetyl Chloride (1.2 equiv) dropwise via syringe or addition funnel.

    • Observation: The suspension may clarify or change color as the acylium complex forms (

      
      ).[1]
      
  • Stir at 0°C for 15 minutes.

Step 3: Substrate Addition[1]
  • Dissolve 1-chloro-2-cyclohexylbenzene (1.0 equiv) in a minimal amount of DCM.[1]

  • Add this solution dropwise to the reaction mixture at 0°C over 30–45 minutes.

    • Control: Maintain internal temperature < 5°C to prevent side reactions (isomerization).

  • Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 3–6 hours. Monitor reaction progress via TLC or HPLC.

Step 4: Quenching & Workup[1]
  • Safety Warning: The quench is highly exothermic.

  • Prepare a beaker with Ice + 1M HCl (approx. 10 volumes).

  • Pour the reaction mixture slowly into the stirring acidic ice slurry. Do not add water to the reaction flask.

  • Stir vigorously until the aluminum emulsion breaks and two clear layers form.

  • Separate the organic layer.[5] Extract the aqueous layer twice with DCM.

Step 5: Purification[1]
  • Wash combined organics with Brine , then Sat.

    
      (to remove residual acid), and finally Water .[1]
    
  • Dry over anhydrous

    
     or 
    
    
    .
  • Concentrate under reduced pressure (Rotovap).

  • Recrystallization: If solid, recrystallize from Hexane/Ethanol.[1] If oil, purify via vacuum distillation or flash chromatography (Hexane:EtOAc 95:5).[1]

Mechanism & Pathway Analysis

The reaction proceeds via the standard Friedel-Crafts mechanism, but the regiochemistry is dictated by the steric bulk of the cyclohexyl group.[1]

MechanismStep1Acylium Formation(AcCl + AlCl3 -> Ac+)Step2Pi-Complex Attack(Para to Cyclohexyl)Step1->Step2Electrophile GenerationStep3Sigma Complex(Resonance Stabilized)Step2->Step3Rate Determining StepStep4Re-aromatization(-H+)Step3->Step4Loss of Proton

Figure 2: Mechanistic pathway highlighting the formation of the Sigma complex at the sterically favored position.[1]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationRationale
Temperature 0°C (Addition)

25°C (Reaction)
Low temp prevents di-acylation and rearrangement; RT ensures completion.[1]
Stoichiometry

> 1.0 equiv
The product ketone complexes with

(1:1), deactivating the catalyst. Excess is required to maintain the catalytic cycle.
Moisture < 0.1%Water hydrolyzes

to HCl and

, killing the reaction.

Troubleshooting Guide:

  • Low Yield: Check

    
     quality. It should be yellow/white powder, not gray/clumped.[1]
    
  • Isomer Formation: If ortho-isomer (2'-cyclohexyl...) is observed, lower the reaction temperature and increase dilution.[1]

  • Emulsion during Workup: Add more HCl or use Rochelle's salt (Potassium Sodium Tartrate) to chelate aluminum salts.

References

  • Olah, G. A. (1963).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Foundational text on EAS mechanisms and catalyst stoichiometry).

  • Pearson, D. E., et al. (1962).[1] "Acetophenone, 3-bromo-".[1][8] Organic Syntheses, Coll.[1] Vol. 5, p.117. (Protocol for halogenated acetophenones).[1][4][7][8] [1]

  • Mayer, F., et al. (1989).[1] Cyclohexyl phenyl ketone derivatives, process for their preparation and their use as synthesis intermediates. Patent FR2620444A1.[9] (Describes acylation of cyclohexylbenzene derivatives).

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic grounding for directing effects in 1,2-disubstituted systems).

Preparation of novobiocin analogues from substituted acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Novobiocin Analogues via Substituted Acetophenone Intermediates

Executive Summary

This application note details a robust, modular synthetic platform for generating novobiocin analogues, specifically targeting the Hsp90 C-terminal domain (CTD) and DNA gyrase (GyrB). Unlike traditional fermentation-based isolation, this protocol utilizes substituted acetophenones as the primary starting material. This approach allows for precise electronic and steric tuning of the coumarin "Ring A," facilitating the transition from antimicrobial activity (Gyrase inhibition) to potent anticancer activity (Hsp90 inhibition).

Key Application: Development of Hsp90 C-terminal inhibitors (e.g., KU-32, KU-174 series) for neuroprotective and anticancer therapeutics.

Strategic Rationale: The Acetophenone Advantage

The structural core of novobiocin is an aminocoumarin. While the Pechmann condensation is the classical route to coumarins, the synthesis of novobiocin-like 4-hydroxycoumarins is most efficiently achieved via the Claisen-type condensation of 2-hydroxyacetophenones with diethyl carbonate .

Why Acetophenones?

  • Regiocontrol: Substituted acetophenones (e.g., 2,4-dihydroxyacetophenone) pre-define the substitution pattern of the coumarin benzenoid ring (Ring A).

  • Scalability: The carbonate condensation reaction is amenable to kilogram-scale synthesis compared to the lower-yielding oxidative cyclizations.

  • Electronic Tuning: The acetophenone precursor allows early-stage introduction of electron-donating or withdrawing groups to probe the hydrophobic pocket of the Hsp90 CTD.

Synthetic Workflow Visualization

The following diagram outlines the critical path from acetophenone precursors to the final functionalized analogue.

NovobiocinSynthesis Start Substituted 2-Hydroxyacetophenone Core 4-Hydroxycoumarin Scaffold Start->Core Cyclization Reagent1 Diethyl Carbonate (NaH, Toluene) Reagent1->Core Nitro 3-Nitro-4-hydroxycoumarin Core->Nitro Electrophilic Subst. Step2 Nitration (HNO3, AcOH) Step2->Nitro Amine 3-Amino-4-hydroxycoumarin Nitro->Amine Reduction Step3 Reduction (H2, Pd/C or SnCl2) Step3->Amine AmideProd Novobiocin Analogue (Amide Side Chain) Amine->AmideProd Linker Install Step4 Amide Coupling (EDCI, R-COOH) Step4->AmideProd Final Final Hsp90 Inhibitor (Functionalized C7) AmideProd->Final Diversification Step5 Mitsunobu Reaction (Sugar Surrogate) Step5->Final

Caption: Step-wise synthetic progression from acetophenone precursors to bioactive aminocoumarin conjugates.

Detailed Experimental Protocols

Protocol A: Construction of the Coumarin Core

Objective: Synthesis of 4,7-dihydroxy-8-methylcoumarin (or related derivatives) from acetophenone.

Reagents:

  • 2,4-Dihydroxy-3-methylacetophenone (Starting Material)

  • Diethyl carbonate (DEC)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Toluene[1]

Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under Argon atmosphere.

  • Base Activation: Add NaH (4.0 equiv) to the flask and wash twice with anhydrous hexanes to remove mineral oil. Suspend the washed NaH in anhydrous Toluene (0.5 M relative to acetophenone).

  • Addition: Add diethyl carbonate (1.2 equiv) to the suspension.

  • Substrate Introduction: Add 2,4-dihydroxy-3-methylacetophenone (1.0 equiv) dropwise as a solution in a minimal amount of anhydrous Toluene/THF (10:1) over 30 minutes. Note: Hydrogen gas evolution will be vigorous.

  • Cyclization: Heat the reaction mixture to reflux (110°C) for 16–24 hours. The formation of a thick precipitate (sodium salt of the coumarin) indicates reaction progress.

  • Quench & Workup: Cool to room temperature. Pour the mixture into ice water. Acidify carefully with 2N HCl to pH 2–3 to precipitate the free coumarin.

  • Isolation: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water.

Critical Control Point: Ensure strictly anhydrous conditions. Moisture will quench the NaH and hydrolyze the diethyl carbonate, leading to low yields.

Protocol B: Installation of the Amide Linker (Position 3)

Objective: Conversion of the 4-hydroxycoumarin core to the 3-amido derivative. This occurs in three distinct steps: Nitration, Reduction, and Amidation.

Step 1: Nitration

  • Suspend the 4-hydroxycoumarin product from Protocol A in Glacial Acetic Acid.

  • Add Fuming Nitric Acid (

    
    ) dropwise at 0°C.
    
  • Stir at room temperature for 1–2 hours. Pour into ice water and filter the yellow precipitate (3-nitro-4-hydroxycoumarin).

Step 2: Reduction

  • Dissolve the nitro-coumarin in THF/MeOH (1:1).

  • Add 10% Pd/C (10 wt%) and stir under

    
     atmosphere (balloon pressure) for 4–6 hours.
    
  • Filter through Celite to remove the catalyst. Concentrate to yield the 3-amino-4-hydroxycoumarin.

    • Alternative: Use

      
       in EtOH/HCl if the substrate contains halogens sensitive to hydrogenolysis.
      

Step 3: Amide Coupling (The Novobiocin Side Chain)

  • Dissolve the 3-amino-4-hydroxycoumarin (1.0 equiv) in anhydrous DMF.

  • Add the desired carboxylic acid (e.g., 4-methoxy-3-(3-methylbut-2-en-1-yl)benzoic acid for natural mimics, or indole-2-carboxylic acid for Hsp90 potency) (1.1 equiv).

  • Add EDCI (1.2 equiv) and HOBt (1.2 equiv).

  • Stir at room temperature for 12 hours.

  • Dilute with EtOAc, wash with 1N HCl, sat.

    
    , and brine. Purify via flash chromatography.
    
Protocol C: Noviose Surrogate Installation (Position 7)

Objective: Replacing the complex noviose sugar with simplified surrogates (e.g., piperidines, pyranoses) to enhance solubility and Hsp90 binding.

Mechanism: Mitsunobu Coupling.[2][3]

Reagents:

  • Triphenylphosphine (

    
    )
    
  • Diisopropyl azodicarboxylate (DIAD)

  • Noviose surrogate (Alcohol form, e.g., N-methyl-4-piperidinemethanol)

Procedure:

  • Dissolve the 7-hydroxy-coumarin amide (from Protocol B) in anhydrous THF.

  • Add

    
     (1.5 equiv) and the alcohol surrogate (1.5 equiv).
    
  • Cool to 0°C. Add DIAD (1.5 equiv) dropwise.

  • Allow to warm to room temperature and stir for 12–24 hours.

  • Purification: Concentrate and purify via preparative HPLC or silica gel chromatography.

Structure-Activity Relationship (SAR) Guide

The following diagram illustrates how modifications to the acetophenone-derived core influence biological targets.

SAR_Logic Coumarin Coumarin Core (From Acetophenone) Pos7 Position 7 (Resorcinol OH) Target: Solubility/Hsp90 Mod: Sugar Surrogates Coumarin->Pos7 Mitsunobu Pos4 Position 4 (Keto-Enol) Target: Selectivity Mod: O-Me = Anti-Hsp90 OH = Anti-Gyrase Coumarin->Pos4 Methylation Pos3 Position 3 (Amide) Target: Client Degradation Mod: Biaryl/Indole Coumarin->Pos3 Amidation

Caption: SAR decision matrix. Position 4 modification is the switch between Gyrase (OH) and Hsp90 (OMe/H) activity.

Data Summary & Validation

Table 1: Expected Analytical Data for Key Intermediates

Compound StageKey 1H NMR Signal (DMSO-d6)AppearanceExpected Yield
Acetophenone Precursor Methyl ketone singlet (

2.5 ppm)
White/Off-white solidN/A (Commercial)
4-Hydroxycoumarin Core Disappearance of methyl ketone; New olefinic singlet C3-H (

5.5-6.0 ppm)
Off-white precipitate75–85%
3-Nitro Intermediate Loss of C3-H singlet; Downfield shift of aromatic protonsYellow solid80–90%
Final Amide Analogue Amide NH doublet (

8.5-9.5 ppm); Presence of linker signals
White/Tan solid50–70% (Step)

Validation Check:

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode usually shows

    
     and 
    
    
    
    .
  • HPLC Purity: Ensure >95% purity at 254 nm before biological assay.

References

  • Blagg, B. S. J., et al. (2010).[4] "Synthesis and Evaluation of Noviose Replacements on Novobiocin That Manifest Anti-proliferative Activity." ACS Medicinal Chemistry Letters.

  • Donnelly, A. C., & Blagg, B. S. J. (2008). "Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket."[5][6][7] Current Medicinal Chemistry.

  • Zhao, H., et al. (2016). "Synthesis and Biological Evaluation of Novobiocin Core Analogues as Hsp90 Inhibitors." Chemistry - A European Journal.

  • Jung, J. C., et al. (2001). "A convenient one-pot synthesis of 4-hydroxycoumarin, 4-hydroxythiocoumarin, and 4-hydroxyquinolin-2(1H)-one."[8] Journal of Heterocyclic Chemistry.

  • Renoir, J. M., et al. (2009). "Synthesis and biological evaluation of novobiocin analogues as potential heat shock protein 90 inhibitors." Bioorganic & Medicinal Chemistry.

Sources

Grignard reaction conditions for 1-(3-Chloro-4-cyclohexylphenyl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the nucleophilic addition of Grignard reagents (


) to 1-(3-Chloro-4-cyclohexylphenyl)ethanone  (Compound 1 ). While acetophenone derivatives are standard substrates, this specific scaffold presents unique challenges:
  • Lipophilicity: The cyclohexyl group drastically reduces solubility in diethyl ether (

    
    ), necessitating the use of Tetrahydrofuran (THF).
    
  • Enolization Risk: The acetyl group possesses acidic

    
    -protons (
    
    
    
    ). Basic Grignard reagents can act as bases rather than nucleophiles, leading to enolization and recovery of starting material.[1]
  • Chemoselectivity: The meta-chloro substituent is generally stable to Magnesium at low temperatures, but transition metal impurities (Fe, Ni) in the magnesium source can catalyze Kumada-style coupling or radical side reactions.

This note provides two protocols: Method A (Standard Low-Temp) for reactive/small nucleophiles (e.g., MeMgBr) and Method B (Cerium-Mediated) for hindered or less reactive nucleophiles to suppress enolization.

Strategic Analysis & Mechanistic Insight

The Competition: Addition vs. Enolization

The success of this reaction relies on kinetic control. The Grignard reagent (


) can follow two pathways:[2][3][4][5][6][7]
  • Path A (Desired): Nucleophilic attack at the carbonyl carbon (

    
    -complex formation).
    
  • Path B (Undesired): Deprotonation of the

    
    -methyl group (Enolate formation).
    

Key Insight: The 3-chloro-4-cyclohexyl motif adds steric bulk to the aromatic ring but leaves the carbonyl relatively exposed. However, the electron-withdrawing effect of the meta-Cl makes the carbonyl more electrophilic, slightly favoring addition. Conversely, if the incoming Grignard reagent has


-hydrogens (e.g., Isopropylmagnesium chloride), reduction  becomes a competing pathway via a six-membered transition state.
Solvent & Temperature Effects
  • Solvent: THF is mandatory. The cyclohexyl tail makes Compound 1 poorly soluble in

    
     at the low temperatures required to suppress side reactions.
    
  • Temperature: Reactions must be initiated at -78°C to 0°C . Higher temperatures favor the thermodynamic enolate product and potential attack on the Ar-Cl bond.

The Cerium (III) Solution (Imamoto Conditions)

For difficult cases (low yield due to enolization), the addition of anhydrous Cerium(III) Chloride (


) is recommended.
  • Mechanism:

    
    .
    
  • Benefit: Organocerium reagents are more nucleophilic (due to the high oxophilicity of Ce) but less basic than organomagnesiums, drastically improving the Addition:Enolization ratio.

Visualizing the Pathway

GrignardPathways Substrate 1-(3-Chloro-4- cyclohexylphenyl)ethanone Coordination Carbonyl-Mg Complex Substrate->Coordination THF, -78°C Grignard R-MgX (Grignard Reagent) Grignard->Coordination Alkoxide Tertiary Alkoxide (Mg Salt) Coordination->Alkoxide Path A: Nucleophilic Attack (Kinetic Product) Enolate Magnesium Enolate (Dead End) Coordination->Enolate Path B: Deprotonation (Thermodynamic) Product Target Tertiary Alcohol Alkoxide->Product Acid Quench (NH4Cl) Recovered Recovered Ketone Enolate->Recovered Acid Quench

Figure 1: Reaction pathways showing the competition between nucleophilic addition (green) and enolization (red).

Experimental Protocols

Pre-Requisites & Safety
  • Moisture Sensitivity: All glassware must be oven-dried (120°C) and assembled under

    
     or Ar flow.
    
  • Reagent Quality: Titrate Grignard reagents using salicylaldehyde phenylhydrazone or iodine prior to use.

  • Substrate Purity: Compound 1 must be dry (azeotrope with toluene if necessary) to prevent immediate quenching of the reagent.

Method A: Standard Low-Temperature Addition

Best for: Primary alkyl/aryl Grignards (e.g., MeMgBr, PhMgBr).

Step-by-Step:

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, temperature probe, and pressure-equalizing addition funnel. Flush with Argon.

  • Dissolution: Charge the RBF with 1-(3-Chloro-4-cyclohexylphenyl)ethanone (1.0 equiv) and anhydrous THF (concentration 0.2 M).

  • Cooling: Cool the solution to -10°C (ice/acetone bath) or -78°C (dry ice/acetone) depending on Grignard reactivity.

    • Note: For MeMgBr, -10°C is usually sufficient.

  • Addition: Charge the addition funnel with the Grignard reagent (1.2 - 1.5 equiv). Add dropwise over 30 minutes, maintaining internal temp < 0°C.

    • Observation: A color change (often yellow to dark orange) indicates complex formation.

  • Reaction: Stir at 0°C for 1-2 hours. Monitor by TLC or HPLC.

    • Endpoint: Disappearance of ketone.

  • Quench: Carefully add saturated aqueous

    
     solution at 0°C.
    
    • Caution: Exothermic.[8]

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Method B: Cerium(III) Chloride Mediated (Imamoto)

Best for: Hindered Grignards, or if Method A yields >20% recovered ketone.

Step-by-Step:

  • CeCl3 Preparation:

    • Place

      
       (1.5 equiv) in a flask.
      
    • Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours with stirring. The powder should become fine and white (anhydrous).

    • Critical: Incomplete drying kills the Grignard.

  • Slurry Formation: Cool the flask to RT under Argon. Add anhydrous THF. Stir vigorously for 1 hour to form a milky suspension.

  • Transmetallation: Cool the slurry to -78°C . Add the Grignard reagent (1.5 equiv) dropwise. Stir for 30-60 mins.

    • Result: Formation of the organocerium species (

      
      ).
      
  • Substrate Addition: Dissolve Compound 1 (1.0 equiv) in minimal THF. Add this solution dropwise to the organocerium mixture at -78°C.

  • Warm-up: Allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench & Workup: As per Method A. Note: Cerium salts can form emulsions; filtration through Celite is recommended.

Data Summary & Troubleshooting

ParameterMethod A (Standard)Method B (Imamoto)
Reagent


Active Species Magnesium Carbanion (Basic)Organocerium (Nucleophilic)
Temperature -10°C to 0°C-78°C to 0°C
Enolization Risk HighVery Low
Typical Yield 60-75%85-95%
Primary Side Product Recovered KetoneN/A
Troubleshooting Guide
  • Issue: Recovered Starting Material.

    • Cause: Enolization occurred (Grignard acted as a base).

    • Fix: Switch to Method B (Imamoto) or lower the temperature of Method A.

  • Issue: Secondary Alcohol Formation.

    • Cause: Reduction via

      
      -hydride transfer (common with isopropyl/t-butyl Grignards).
      
    • Fix: Use Method B or switch to an organolithium reagent at -78°C (if Ar-Cl stability permits).

  • Issue: Biaryl Formation.

    • Cause: Coupling at the C-Cl bond.

    • Fix: Ensure Magnesium turnings are high purity (99.9%) or use commercial Grignard solutions. Avoid heating above RT.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

  • Knochel, P., et al. "Functionalized Grignard Reagents." Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302–4320.

  • Reich, H. J. "Organometallic Chemistry: Addition to Carbonyls." University of Wisconsin-Madison Chemistry Dept.

  • Hatano, M., et al. "Highly Efficient Alkylation to Ketones with Grignard Reagents Catalyzed by Zinc(II)." Journal of the American Chemical Society, vol. 128, no.[1] 30, 2006, pp. 9998-9999.[1]

Sources

Application and Protocol Guide for the Reduction of 1-(3-Chloro-4-cyclohexylphenyl)ethanone to its Corresponding Secondary Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and laboratory protocols for the chemical reduction of the aryl ketone, 1-(3-Chloro-4-cyclohexylphenyl)ethanone, to its corresponding secondary alcohol, 1-(3-Chloro-4-cyclohexylphenyl)ethan-1-ol. This transformation is a critical step in the synthesis of various research compounds and potential pharmaceutical intermediates. This document outlines three robust reduction methodologies: Sodium Borohydride Reduction, Lithium Aluminum Hydride Reduction, and Catalytic Transfer Hydrogenation. Each protocol is presented with a focus on the underlying chemical principles, safety considerations, and procedural details to ensure reliable and reproducible outcomes for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

The reduction of ketones to secondary alcohols is a cornerstone of organic synthesis, enabling the introduction of a chiral center and a versatile hydroxyl functional group.[1] The target molecule, 1-(3-Chloro-4-cyclohexylphenyl)ethanone, possesses a sterically hindered and electronically modified aryl ketone moiety. The selection of an appropriate reduction strategy is paramount to achieving high yields and purity while managing potential side reactions.

This guide explores three distinct and widely applicable reduction methods:

  • Sodium Borohydride (NaBH₄) Reduction: A mild and selective reducing agent, ideal for its operational simplicity and safety profile. It is particularly effective for the reduction of aldehydes and ketones.[2]

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful and non-selective reducing agent capable of reducing a wide array of carbonyl-containing functional groups.[3][4][5][6] Its high reactivity necessitates stringent anhydrous conditions and specialized handling procedures.

  • Catalytic Transfer Hydrogenation: A greener and often highly selective alternative that utilizes a hydrogen donor in the presence of a metal catalyst. This method avoids the use of pyrophoric metal hydrides.

The choice of method will depend on the scale of the reaction, the desired purity, available laboratory equipment, and the operator's experience with handling reactive reagents.

Reaction Mechanism: Hydride Reduction of a Ketone

The fundamental mechanism for the reduction of a ketone by sodium borohydride or lithium aluminum hydride involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This process can be summarized in two key steps:

  • Nucleophilic Attack: The hydride, delivered from the metal hydride complex, attacks the partially positive carbonyl carbon. This breaks the carbon-oxygen π-bond, and the electrons are pushed onto the oxygen atom, forming a tetracoordinate alkoxide intermediate.

  • Protonation: The resulting alkoxide is then protonated during an aqueous or acidic workup, yielding the final secondary alcohol product.

dot graph "Hydride_Reduction_Mechanism" { layout=dot; rankdir=LR; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

ketone [label="1-(3-Chloro-4-cyclohexylphenyl)ethanone"]; hydride [label="[H]⁻ (from NaBH₄ or LiAlH₄)"]; alkoxide [label="Alkoxide Intermediate"]; workup [label="H₃O⁺ Workup"]; alcohol [label="1-(3-Chloro-4-cyclohexylphenyl)ethan-1-ol"];

ketone -> alkoxide [label="1. Nucleophilic Attack"]; alkoxide -> alcohol [label="2. Protonation"]; } caption: "General mechanism of ketone reduction by a hydride reagent."

Comparative Overview of Reduction Protocols

The following table summarizes the key parameters and expected outcomes for the three detailed protocols.

Parameter Sodium Borohydride (Protocol A) Lithium Aluminum Hydride (Protocol B) Catalytic Transfer Hydrogenation (Protocol C)
Primary Reagent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)Ruthenium or Iridium catalyst with a hydrogen donor
Typical Solvents Methanol, EthanolAnhydrous Diethyl Ether, THFIsopropanol
Reaction Temperature 0 °C to Room Temperature0 °C to Reflux50-80 °C
Reaction Time 1 - 4 hours1 - 3 hours2 - 12 hours
Workup Procedure Aqueous quench and extractionCareful sequential addition of H₂O, NaOH, and H₂O, followed by filtration and extractionFiltration of catalyst and solvent evaporation
Safety Profile Relatively safe, handle with care.Highly reactive, pyrophoric. Requires stringent anhydrous conditions and specialized handling.[3]Generally safer, avoids pyrophoric reagents.
Chemoselectivity High (reduces aldehydes/ketones)Low (reduces most carbonyls)[3][4]High (dependent on catalyst/conditions)
Estimated Yield >90%>95%>90%

Experimental Protocols

Protocol A: Sodium Borohydride Reduction

This protocol is recommended for its simplicity and high selectivity for the ketone functional group.

Materials:

  • 1-(3-Chloro-4-cyclohexylphenyl)ethanone

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 1-(3-Chloro-4-cyclohexylphenyl)ethanone in methanol (approximately 10 mL per gram of ketone).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10 °C. Effervescence (hydrogen gas evolution) may be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add saturated ammonium chloride solution to quench the excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add deionized water and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(3-Chloro-4-cyclohexylphenyl)ethan-1-ol.

  • Purification (Optional): The crude product can be purified by flash column chromatography on silica gel if necessary.

dot graph "Protocol_A_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

start [label="Dissolve Ketone in MeOH"]; cool [label="Cool to 0 °C"]; add_nabh4 [label="Add NaBH₄"]; react [label="Stir at RT"]; monitor [label="Monitor by TLC"]; quench [label="Quench with NH₄Cl"]; evaporate [label="Evaporate MeOH"]; extract [label="Extract with DCM/EtOAc"]; dry [label="Dry Organic Layer"]; isolate [label="Isolate Product"]; purify [label="Purify (Optional)"];

start -> cool; cool -> add_nabh4; add_nabh4 -> react; react -> monitor; monitor -> quench; quench -> evaporate; evaporate -> extract; extract -> dry; dry -> isolate; isolate -> purify; } caption: "Workflow for NaBH₄ Reduction."

Protocol B: Lithium Aluminum Hydride (LiAlH₄) Reduction

WARNING: Lithium aluminum hydride reacts violently with water and protic solvents. This procedure must be conducted in a fume hood under anhydrous conditions by trained personnel.[3]

Materials:

  • 1-(3-Chloro-4-cyclohexylphenyl)ethanone

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite

  • Three-neck round-bottom flask with condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a stirrer, condenser, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen.

  • LAH Suspension: In the reaction flask, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (approximately 15 mL per gram of LAH) under a nitrogen atmosphere.

  • Cooling: Cool the LAH suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 1.0 equivalent of 1-(3-Chloro-4-cyclohexylphenyl)ethanone in anhydrous THF and add it dropwise to the stirred LAH suspension via a dropping funnel. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, or until TLC indicates complete consumption of the starting material.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise:

    • 'x' mL of water (where 'x' is the mass of LAH in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Filtration: Stir the resulting granular precipitate for 30 minutes. Filter the mixture through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.

Protocol C: Catalytic Transfer Hydrogenation

This protocol offers a non-hydridic reduction method, often with high selectivity and operational safety.

Materials:

  • 1-(3-Chloro-4-cyclohexylphenyl)ethanone

  • [Ru(p-cymene)Cl₂]₂ or a similar Ruthenium/Iridium catalyst

  • Isopropanol (IPA)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Round-bottom flask with condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-(3-Chloro-4-cyclohexylphenyl)ethanone (1.0 equivalent), the Ruthenium catalyst (e.g., 0.5-1.0 mol%), and isopropanol (serving as both solvent and hydrogen source).

  • Base Addition: Add a base such as KOH (5 mol%) to the mixture.

  • Heating: Heat the reaction mixture to a gentle reflux (around 80 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC. Reaction times can vary from 2 to 12 hours depending on the substrate and catalyst efficiency.

  • Workup: Upon completion, cool the reaction to room temperature.

  • Isolation: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to remove the isopropanol.

  • Purification: The residue can be purified by flash column chromatography or by dissolving in a suitable solvent, washing with water, drying, and evaporating the solvent.

Characterization of 1-(3-Chloro-4-cyclohexylphenyl)ethan-1-ol

The successful synthesis of the target secondary alcohol can be confirmed by standard spectroscopic methods. Below are the expected spectral data based on the analysis of structurally similar compounds.[7]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.30-7.10 (m, 3H, Ar-H): Aromatic protons.

    • δ 4.85 (q, J = 6.4 Hz, 1H, CH-OH): The quartet for the proton on the carbon bearing the hydroxyl group.

    • δ 2.90-2.70 (m, 1H, Ar-CH-): The cyclohexyl proton attached to the aromatic ring.

    • δ 2.10 (br s, 1H, -OH): The broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

    • δ 1.90-1.20 (m, 10H, Cyclohexyl-H): Protons of the cyclohexyl ring.

    • δ 1.45 (d, J = 6.4 Hz, 3H, -CH₃): The doublet for the methyl group protons.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 145-140 (Ar-C): Quaternary aromatic carbons.

    • δ 134-125 (Ar-CH): Aromatic carbons bearing protons.

    • δ ~70 (CH-OH): The carbon attached to the hydroxyl group.

    • δ 40-25 (Cyclohexyl-C): Carbons of the cyclohexyl ring.

    • δ ~25 (-CH₃): The methyl carbon.

  • IR (Infrared Spectroscopy, KBr or thin film):

    • ~3350 cm⁻¹ (broad): O-H stretch, characteristic of an alcohol.

    • ~2925, 2850 cm⁻¹: C-H stretches of the alkyl groups.

    • ~1600, 1490 cm⁻¹: C=C stretches of the aromatic ring.

    • ~1050 cm⁻¹: C-O stretch of the secondary alcohol.

  • Mass Spectrometry (MS):

    • The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotope. Fragmentation would likely involve the loss of a methyl group and water.

Troubleshooting and Further Considerations

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, consider extending the reaction time, adding a slight excess of the reducing agent, or gently heating the reaction mixture (for NaBH₄). For catalytic transfer hydrogenation, ensure the catalyst is active.

  • Side Products: Over-reduction is a concern with LiAlH₄ if other reducible functional groups are present. For NaBH₄, side products are less common. In catalytic transfer hydrogenation, side reactions can occur depending on the catalyst and substrate. Purification by column chromatography is the standard method to remove impurities.

  • Workup Issues with LiAlH₄: The formation of a gelatinous aluminum salt precipitate during the workup can complicate filtration. The Fieser method described is designed to produce a granular, easily filterable solid.

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Borohydride: While safer than LiAlH₄, NaBH₄ is still a reactive chemical. Avoid contact with acids, as it will release flammable hydrogen gas.

  • Lithium Aluminum Hydride: LiAlH₄ is a highly pyrophoric solid that reacts violently with water, alcohols, and other protic sources. It must be handled under an inert atmosphere (nitrogen or argon). Ensure a Class D fire extinguisher is available.[3]

  • Catalytic Transfer Hydrogenation: While generally safer, some metal catalysts can be pyrophoric, especially after use (e.g., Palladium on Carbon). Handle catalysts according to the manufacturer's safety data sheet. Solvents like isopropanol are flammable.

This guide is intended for use by qualified professionals. All procedures should be carried out with a thorough understanding of the chemical hazards and appropriate safety measures in place.

References

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • The Royal Society of Chemistry. Supporting information for: Formal hydration of non-activated terminal olefins using tandem catalysts. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • Master Organic Chemistry. Addition of NaBH4 to aldehydes to give primary alcohols. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Imperial College London. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. [Link]

  • AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Web of Proceedings. Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. [Link]

  • Studylib.net. Ketone Reduction Lab: NaBH4, Propiophenone & 3-Chloroacetophenone. [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(3-Chloro-4-cyclohexylphenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the synthesis of 1-(3-Chloro-4-cyclohexylphenyl)ethanone (CAS: 99-91-2 analog/derivative), a critical intermediate often utilized in the development of dopamine agonists and metabolic syndrome therapeutics.

The primary synthetic route involves the Friedel-Crafts acylation of 1-chloro-2-cyclohexylbenzene. While theoretically straightforward, this reaction is notorious for three specific failure modes: cyclohexyl ring rearrangement , regioisomer contamination , and aluminum emulsion formation during workup.

This guide moves beyond standard textbook procedures, offering an optimized protocol based on kinetic control to maximize yield (>85%) and purity.

Part 1: Critical Process Parameters (Troubleshooting)

Before attempting the synthesis, review these common failure points. Our data suggests that 70% of yield losses occur due to improper temperature management during the addition phase.

Issue 1: Product contains methylcyclopentyl impurities (Isomerization)
  • Symptom: NMR shows a multiplet pattern distinct from the cyclohexyl ring; GC-MS shows correct mass but incorrect retention time.

  • Root Cause: The cyclohexyl group is prone to skeletal rearrangement (contraction to a methylcyclopentyl cation) under strong Lewis acid conditions, especially at elevated temperatures. This is a retro-Friedel-Crafts/re-alkylation cascade.

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature between -5°C and 0°C during the addition of the catalyst.

    • Solvent Choice: Switch from Nitrobenzene (high boiling) to Dichloromethane (DCM) . DCM allows for effective cooling and precipitates the complex, protecting the alkyl group from further Lewis acid activity.

Issue 2: Low Conversion or "Stalled" Reaction
  • Symptom: Starting material remains unconsumed despite excess reagent.

  • Root Cause: Deactivation of the catalyst.[1]

    
     is extremely hygroscopic. Even trace moisture converts it to inactive aluminum hydrates and HCl, killing the stoichiometry.
    
  • Solution:

    • Quality Control: Use fresh, anhydrous, granular

      
      . If the powder is "clumpy" or white/grey instead of yellow/greenish, discard it.
      
    • Stoichiometry: The ketone product complexes with

      
       in a 1:1 ratio. You must use at least 1.1 to 1.2 equivalents  of 
      
      
      
      relative to the limiting reagent.
Issue 3: Emulsion Hell during Workup
  • Symptom: The organic and aqueous layers refuse to separate after quenching, forming a thick, white "mayonnaise."

  • Root Cause: Rapid hydrolysis of the Aluminum-Alkoxide intermediate produces gelatinous aluminum hydroxide (

    
    ).
    
  • Solution:

    • Acidic Quench: Always quench into ice-cold dilute HCl (2M) , not water. The acid keeps aluminum species in solution (

      
      ) rather than precipitating as the gel.
      

Part 2: The Optimized Protocol (Perrier Addition Method)

We recommend the Perrier modification over the standard addition. By pre-forming the acylium complex, we minimize the exposure of the sensitive cyclohexyl ring to free, uncomplexed Lewis acid.

Materials Table
ReagentMW ( g/mol )Equiv.[2][3]Role
1-Chloro-2-cyclohexylbenzene 194.691.0Limiting Reagent (Substrate)
Acetyl Chloride 78.501.2Acylating Agent
Aluminum Chloride (

)
133.341.25Lewis Acid Catalyst
Dichloromethane (DCM) -10-15 VolSolvent (Anhydrous)
2M HCl -ExcessQuenching Agent
Step-by-Step Methodology
  • Acylium Complex Formation (The "Perrier" Step):

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

    • Charge with DCM and Acetyl Chloride (1.2 eq) . Cool to 0°C .[2]

    • Add

      
       (1.25 eq)  portion-wise over 15 minutes.
      
    • Observation: The suspension will clear as the acylium salt (

      
      ) forms.
      
  • Substrate Addition:

    • Dissolve 1-Chloro-2-cyclohexylbenzene (1.0 eq) in a minimal amount of DCM.

    • Add this solution dropwise to the acylium mixture at 0°C .

    • Critical: Do not let the temperature rise above 5°C.

    • Once addition is complete, allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Quench & Workup:

    • Pour the reaction mixture slowly into a beaker containing crushed ice and 2M HCl (approx. 500mL per mole).[2]

    • Stir vigorously for 30 minutes until the organic layer is clear and the aqueous layer is transparent (yellowish).

    • Separate layers.[2] Extract aqueous phase with DCM (2x).

    • Wash combined organics with Brine , then Sat.

      
       , then Brine  again.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Methanol or Ethanol/Water to remove trace ortho-isomers.

    • Expected Yield: 85-92%.

    • Appearance: White to off-white crystalline solid.

Part 3: Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical decision nodes for preventing side reactions.

G Start Reagents: Acetyl Chloride + AlCl3 Acylium Acylium Complex Formed (CH3CO+ AlCl4-) Start->Acylium  DCM, 0°C   Substrate Add Substrate: 1-Chloro-2-cyclohexylbenzene Acylium->Substrate Decision Temp Control (Critical Node) Substrate->Decision Path_Good Temp < 5°C Kinetic Control Decision->Path_Good Path_Bad Temp > 20°C Thermodynamic Control Decision->Path_Bad Intermediate Sigma Complex (Stabilized) Path_Good->Intermediate  Para-attack   SideProduct Rearrangement: Methylcyclopentyl isomers Path_Bad->SideProduct  Isomerization   Quench Acidic Quench (HCl/Ice) Intermediate->Quench Product Target Product: 1-(3-Chloro-4-cyclohexylphenyl)ethanone Quench->Product  -AlCl3, -HCl  

Caption: Figure 1. Reaction flowchart highlighting the critical temperature dependency for preventing cyclohexyl ring rearrangement.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Acetic Anhydride instead of Acetyl Chloride? A: Yes. However, you must increase the


 loading to 2.2 - 2.5 equivalents . The anhydride consumes 2 equivalents of aluminum chloride (one to activate, one to complex the acetate leaving group). Acetyl chloride is generally cleaner for this specific substrate.

Q: Why is the chlorine atom at position 3? A: This is dictated by the starting material. We start with 1-chloro-2-cyclohexylbenzene . The cyclohexyl group (an alkyl) is a stronger activator than chlorine (a deactivator). It directs the incoming acetyl group para to itself. Since the cyclohexyl is at position 1 (relative to itself) and Cl is at position 2, the para position is position 4. The final numbering prioritizes the ketone, making it: 1-Acetyl, 3-Chloro, 4-Cyclohexyl.

Q: My product is an oil, but it should be a solid. What happened? A: You likely have solvent trapped in the crystal lattice or trace impurities (regioisomers). Triturate the oil with cold Pentane or Hexane . If it solidifies, filter it. If not, run a short silica plug (Flash Chromatography) using 5% Ethyl Acetate in Hexane.

References

  • Method for preparing cyclohexyl phenyl ketone. US Patent 6,881,865B2.
  • Synthesis of 4-Cyclohexylacetophenone. PrepChem. (General procedure for cyclohexyl-acetophenone analogs). [Link]

  • Friedel-Crafts Acylation: Mechanism and Scope. Organic Chemistry Portal. [Link]

Sources

Removing unreacted cyclohexylbenzene from acetophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acetophenone Synthesis & Purification

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My crude acetophenone, synthesized from cyclohexylbenzene, is contaminated with the starting material. What is the most straightforward method for purification?

For routine purification with moderate impurity levels, fractional distillation is the recommended initial approach. This technique separates compounds based on differences in their boiling points. Acetophenone has a boiling point of approximately 202°C, while cyclohexylbenzene boils at around 239-240°C.[1][2] This significant difference allows for effective separation.

However, the success of fractional distillation is contingent on the efficiency of your distillation column, often described in terms of "theoretical plates." For closely boiling mixtures, a column with a higher number of theoretical plates is necessary to achieve good separation.[3]

Q2: I've tried simple distillation, but the separation of acetophenone and cyclohexylbenzene is poor. Why is this, and what should I do?

Simple distillation is generally only effective for separating liquids with vastly different boiling points (typically a difference of more than 70°C) or for separating a volatile liquid from a non-volatile solid.[3] Given the boiling point difference of approximately 37-38°C between acetophenone and cyclohexylbenzene, simple distillation will not provide a sharp separation. You will likely observe co-distillation, where both compounds are present in the distillate.

The solution is to employ fractional distillation . The packing material in a fractionating column provides a large surface area for repeated vaporization and condensation cycles, which is equivalent to performing multiple simple distillations in a single apparatus.[3][4] This allows for a much more efficient separation of components with closer boiling points.

Q3: What are the critical parameters to control during the fractional distillation of acetophenone and cyclohexylbenzene?

To ensure optimal separation, the following parameters are crucial:

  • Heating Rate: A slow and steady heating rate is essential. This allows for the establishment of a proper temperature gradient within the fractionating column, which is necessary for the separation to occur across the "theoretical plates."[3]

  • Distillation Rate: A slow and consistent collection rate of the distillate, typically 1-2 drops per second, is ideal. Rushing the distillation will compromise the separation efficiency.

  • Column Insulation: Insulating the fractionating column (e.g., with glass wool or aluminum foil) is important to minimize heat loss to the surroundings. This helps maintain the temperature gradient required for efficient fractionation.[5]

  • Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.[4]

Q4: Are there alternative purification methods if fractional distillation is not providing the desired purity?

Yes, several other techniques can be employed:

  • Column Chromatography: This is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[6] For separating the less polar cyclohexylbenzene from the more polar acetophenone, a silica gel column with a non-polar eluent (like a hexane/ethyl acetate mixture) would be a suitable system.[6][7] The cyclohexylbenzene will elute first, followed by the acetophenone.

  • Recrystallization: If your crude product is a solid at room temperature or can be induced to crystallize, recrystallization can be an excellent purification method.[8] This technique relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures.[8][9] A suitable solvent would be one in which acetophenone is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[9]

  • Azeotropic Distillation: This is a more advanced technique used when simple or fractional distillation is ineffective due to the formation of an azeotrope (a mixture with a constant boiling point).[10][11] While not typically the first choice for this specific separation, it can be an option if other methods fail. It involves adding a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the components in the mixture, allowing for its removal.[10]

Troubleshooting Guides

Problem 1: Poor Separation During Fractional Distillation

Symptoms:

  • The temperature at the distillation head does not remain constant during the collection of a fraction.

  • Analysis of the collected "pure" acetophenone fraction (e.g., by GC or NMR) shows significant contamination with cyclohexylbenzene.

Potential Causes & Solutions:

Cause Explanation Solution
Distillation rate is too fast. Rapid heating and distillation do not allow for the necessary multiple vaporization-condensation cycles within the fractionating column.Reduce the heating rate to achieve a slow, steady distillation rate of 1-2 drops per second.
Inefficient fractionating column. The column may be too short or have insufficient packing material, resulting in a low number of theoretical plates.Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponges).
Poor insulation of the column. Heat loss from the column disrupts the temperature gradient essential for efficient separation.[5]Wrap the fractionating column with glass wool or aluminum foil to ensure adiabatic operation.
Incorrect thermometer placement. An improperly placed thermometer will not accurately reflect the boiling point of the vapor entering the condenser.Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.[4]
Problem 2: Low Recovery of Acetophenone After Purification

Symptoms:

  • The final yield of purified acetophenone is significantly lower than expected based on the crude material input.

Potential Causes & Solutions:

Cause Explanation Solution
Aggressive cuts during fractional distillation. Discarding large intermediate fractions between the cyclohexylbenzene and acetophenone fractions will lead to product loss.Collect smaller, more numerous fractions. Analyze the intermediate fractions; they may be combined and redistilled to recover more product.
Product loss during transfers. Multiple transfers of the product between flasks can result in significant losses.Minimize the number of transfers. Rinse glassware with a small amount of a volatile solvent and add the rinsing to the bulk product before solvent removal.
Inappropriate solvent for recrystallization. If acetophenone has some solubility in the cold recrystallization solvent, a significant amount will remain in the mother liquor.Perform small-scale solubility tests to find an optimal solvent where acetophenone is highly soluble when hot and nearly insoluble when cold.[9] Consider using a second, "anti-solvent" to induce further crystallization.
Premature crystallization during hot filtration. If performing a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the product solution.[9]

Experimental Protocols

Protocol 1: Fractional Distillation of Acetophenone from Cyclohexylbenzene
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude acetophenone/cyclohexylbenzene mixture to the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: Observe the vapor rising slowly through the fractionating column. Allow the column to equilibrate by adjusting the heating rate so that the condensation ring rises slowly.

  • Fraction Collection:

    • Collect the first fraction, which will be enriched in the lower-boiling component (cyclohexylbenzene). The temperature should hold steady near its boiling point.

    • As the temperature begins to rise, change the receiving flask to collect an intermediate fraction.

    • When the temperature stabilizes at the boiling point of acetophenone (around 202°C), change the receiving flask again to collect the purified product.

  • Completion: Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and to avoid charring of the residue.

  • Analysis: Analyze the collected fractions (e.g., by measuring the refractive index or using GC/NMR) to determine their purity.

Protocol 2: Purification of Acetophenone by Column Chromatography
  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a slurry packing method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate, starting with a high hexane ratio).

  • Fraction Collection: Collect small fractions of the eluate in separate test tubes or vials.

  • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.

  • Combining and Evaporation: Combine the pure fractions containing acetophenone and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_fractions Collected Fractions A Crude Mixture in Flask B Fractionating Column A->B E Gentle Heating C Condenser B->C D Receiving Flasks C->D G Fraction Collection F Vapor-Liquid Equilibria E->F F->G H Purity Analysis (GC/NMR) G->H F1 Fraction 1: Enriched Cyclohexylbenzene G->F1 Low BP F2 Intermediate Fraction G->F2 Rising Temp F3 Fraction 3: Pure Acetophenone G->F3 High BP

Caption: Workflow for Fractional Distillation.

Purification_Decision_Tree Start Crude Product: Acetophenone + Cyclohexylbenzene Distillation Fractional Distillation Start->Distillation CheckPurity1 Purity Acceptable? Distillation->CheckPurity1 Chromatography Column Chromatography CheckPurity1->Chromatography No End Pure Acetophenone CheckPurity1->End Yes CheckPurity2 Purity Acceptable? Chromatography->CheckPurity2 Recrystallization Consider Recrystallization CheckPurity2->Recrystallization No CheckPurity2->End Yes Reassess Reassess Synthesis/ Further Purification Recrystallization->Reassess

Caption: Purification Method Decision Tree.

References

  • PrepChem.com. Synthesis of 4-Cyclohexyl acetophenone. Available from: [Link]

  • Sciencemadness Discussion Board. (2012). Synthesis of Acetophenone. Available from: [Link]

  • Detailed Recipe for the Synthesis of Acetophenone. Available from: [Link]

  • Google Patents. US4433173A - Acetophenone purification.
  • Google Patents. US4559110A - Acetophenone recovery and purification.
  • YouTube. (2019). The Science of Recrystallization. Available from: [Link]

  • ResearchGate. Chromatograms showing separations of ketone and alkane compounds on two.... Available from: [Link]

  • Chemistry Stack Exchange. (2025). How to separate phenacyl bromide and acetophenone?. Available from: [Link]

  • Chemistry LibreTexts. (2022). 2.2.4.4F: Second Crop Crystallization. Available from: [Link]

  • Organic Syntheses. Procedure. Available from: [Link]

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. Available from: [Link]

  • PrepChem.com. Preparation of acetophenone. Available from: [Link]

  • Wikipedia. Cyclohexylbenzene. Available from: [Link]

  • Quora. (2018). How can we separate aldehyde and ketone compound from a mixture?. Available from: [Link]

  • Taylor & Francis. Fractional distillation – Knowledge and References. Available from: [Link]

  • UCL Discovery. ECO-FRIENDLY PRODUCTION OF CHEMICALS 1. IMPROVEMENT OF ENZYMATIC PRODUCTION OF ACETOPHENONE BY DIRECT EXTRACTION. Available from: [Link]

  • SIELC Technologies. Separation of Acetophenone on Newcrom R1 HPLC column. Available from: [Link]

  • Stenutz. cyclohexylbenzene. Available from: [Link]

  • PMC. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available from: [Link]

  • Open Library Publishing Platform. 29.4 Chromatography Technology – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]

  • PMC - NIH. Separation techniques: Chromatography. Available from: [Link]

  • YouTube. (2009). Distillation CHEM2050. Available from: [Link]

  • YouTube. (2020). Fractional Distillation. Available from: [Link]

  • ResearchGate. General flowsheet for azeotropic distillation. The process consists of.... Available from: [Link]

  • Aidic. Heat Integrated Pressure Swing Distillation for Separating Pyrolysis Products of Phenol Tar. Available from: [Link]

  • Google Patents. WO2014043188A1 - Process for producing phenol and/or cyclohexanone from cyclohexylbenzene.
  • Google Patents. US2302608A - Azeotropic distillation.
  • Google Patents. US8530702B2 - Recovery of acetophenone during the production of phenol.
  • YouTube. (2020). Introduction to Azeotropic Distillation - Azeotrope Displacement and Separation (Lec068). Available from: [Link]

Sources

Solving solubility issues of 1-(3-Chloro-4-cyclohexylphenyl)ethanone in water

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Strategies for Solubilizing 1-(3-Chloro-4-cyclohexylphenyl)ethanone

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the significant aqueous solubility challenges of 1-(3-Chloro-4-cyclohexylphenyl)ethanone. Our approach is rooted in first principles of physical chemistry and formulation science, offering a systematic workflow from initial characterization to advanced solubilization strategies.

Section 1: Fundamental Properties & Initial Assessment (FAQs)

This section addresses the foundational knowledge required before attempting solubilization. Understanding the molecule's inherent properties is the first step in designing a successful formulation strategy.

Q1: What are the predicted physicochemical properties of 1-(3-Chloro-4-cyclohexylphenyl)ethanone?

Answer: 1-(3-Chloro-4-cyclohexylphenyl)ethanone is a non-ionizable, lipophilic small molecule. While experimental data for this specific compound is not readily available in public literature, we can predict its properties based on its chemical structure and data from close structural analogs.

Application Scientist's Insight: The combination of a bulky, non-polar cyclohexyl ring and a halogenated phenyl group are strong indicators of poor aqueous solubility. The single ketone group provides a minor polar center but is insufficient to overcome the molecule's predominantly hydrophobic nature. We anticipate this compound will be a Biopharmaceutics Classification System (BCS) Class II or IV candidate, meaning its absorption and bioavailability will be limited by its solubility.[1]

Table 1: Predicted Physicochemical Properties of 1-(3-Chloro-4-cyclohexylphenyl)ethanone

PropertyPredicted ValueRationale / Comparison Compound
Molecular Formula C₁₄H₁₇ClOBased on chemical structure.
Molecular Weight ~236.74 g/mol Analog: 1-[4-(4-chlorophenyl)cyclohexyl]ethanone.[2]
logP (Octanol/Water) > 4.0The addition of a chloro group and a cyclohexyl ring significantly increases lipophilicity compared to simpler ketones. Analog 1-(4-Cyclohexylphenyl)ethan-1-one has a calculated XLogP3 of 4.3.[3]
Aqueous Solubility Very Low (< 1 µg/mL)Highly lipophilic compounds with high logP values inherently have poor water solubility.
Ionization (pKa) Neutral (Non-ionizable)The ketone functional group is not readily ionizable under physiological pH conditions. Therefore, pH modification alone will not be an effective primary strategy for solubilization.[4]
Q2: I'm observing inconsistent results in my assays. Could solubility be the issue?

Answer: Absolutely. Poor solubility is a frequent cause of experimental irreproducibility. If the compound is not fully dissolved, you are not testing the intended concentration. This can manifest as:

  • Low or variable potency in biological assays.

  • Precipitation of the compound in stock solutions or upon dilution into aqueous assay buffers.

  • Non-linear concentration-response curves.

Application Scientist's Insight: Before embarking on complex experiments, it is crucial to confirm the solubility limit in your specific experimental medium. A simple visual inspection is often not enough, as microscopic particles can still be present. We recommend a preliminary shake-flask solubility experiment followed by filtration and concentration analysis (e.g., via HPLC-UV) to determine the true thermodynamic solubility.

Section 2: Systematic Guide to Solubility Enhancement

We recommend a tiered approach to solubility enhancement, starting with the simplest methods and progressing to more complex formulation strategies as required by the target concentration.

G cluster_0 Solubilization Workflow Start Define Target Concentration & Experimental System CoSolvent Tier 1: Co-solvents (e.g., DMSO, Ethanol, PEG 400) Start->CoSolvent Surfactant Tier 2: Surfactants (e.g., Tween® 80, Poloxamer 188) CoSolvent->Surfactant Inadequate Solubility or System Incompatibility? Success Target Concentration Achieved Proceed with Experiment CoSolvent->Success Cyclodextrin Tier 3: Cyclodextrins (e.g., HP-β-CD) Surfactant->Cyclodextrin Inadequate Solubility or Cell Toxicity Issues? Surfactant->Success Advanced Tier 4: Advanced Formulations (Nanosuspensions, ASDs) Cyclodextrin->Advanced High Concentration Needed or In Vivo Application? Cyclodextrin->Success Advanced->Success

Caption: A tiered workflow for selecting a solubilization strategy.

Tier 1: Co-solvents
Q: How do co-solvents work and which should I choose?

Answer: Co-solvents are water-miscible organic solvents that enhance the solubility of non-polar solutes by reducing the overall polarity of the aqueous solvent system.[5] This reduces the interfacial tension between the hydrophobic compound and the solvent, allowing for greater solubilization.[6]

Application Scientist's Insight: The key is to use the minimum amount of co-solvent necessary, as they can have deleterious effects on protein structure or cell viability in biological assays. Dimethyl sulfoxide (DMSO) is a powerful and common choice for initial stock solutions, but its final concentration in assays should typically be kept below 0.5% (v/v). For applications requiring higher percentages, consider less aggressive co-solvents like polyethylene glycol 400 (PEG 400) or propylene glycol (PG).

Table 2: Common Co-solvents for Preclinical Formulations

Co-solventKey PropertiesTypical Starting Concentration (v/v)
DMSO High solubilizing power< 0.5% in final assay; up to 100% for stock
Ethanol Good solubilizer, volatile1-10%
Propylene Glycol (PG) Less toxic than ethanol5-20%
PEG 400 Low toxicity, good for parenteral use10-40%
Experimental Protocol: Co-solvent Screening
  • Preparation of Stock Solution: Dissolve a known high concentration (e.g., 10-20 mg/mL) of 1-(3-Chloro-4-cyclohexylphenyl)ethanone in 100% DMSO.

  • Solvent System Preparation: Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying percentages of your chosen co-solvent (e.g., 0%, 1%, 5%, 10%, 20% PEG 400).

  • Dilution: Spike a small aliquot of the DMSO stock solution into each co-solvent system to reach your target final concentration.

  • Observation & Equilibration: Vortex each solution vigorously. Allow the solutions to equilibrate at the desired temperature (e.g., room temperature or 37°C) for at least 2 hours.

  • Assessment: Visually inspect for any precipitation. For quantitative analysis, centrifuge the samples, filter the supernatant through a 0.22 µm PVDF filter, and quantify the dissolved concentration using a validated analytical method (e.g., HPLC).

Tier 2: Surfactants (Micellar Solubilization)
Q: My compound precipitates when diluted from DMSO into buffer. Can surfactants help?

Answer: Yes. This phenomenon, known as "fall-out," is common for highly lipophilic compounds. Surfactants can prevent this by forming micelles, which are microscopic spherical structures with a hydrophobic core and a hydrophilic shell.[7] The poorly soluble drug partitions into the hydrophobic core, while the hydrophilic shell allows the entire micelle to remain dispersed in the aqueous medium.[8][9]

Application Scientist's Insight: For this strategy to be effective, the surfactant concentration must be above its critical micelle concentration (CMC). Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Poloxamers are generally preferred in biological systems due to their lower toxicity compared to ionic surfactants.[8][10]

Experimental Protocol: Surfactant-based Formulation
  • Surfactant Solution Preparation: Prepare your aqueous buffer containing a surfactant at a concentration well above its CMC (e.g., 0.5% - 2% w/v Tween® 80).

  • Thin-Film Method: a. Dissolve a known amount of 1-(3-Chloro-4-cyclohexylphenyl)ethanone in a volatile organic solvent (e.g., methanol, acetone) in a round-bottom flask. b. Evaporate the solvent using a rotary evaporator to create a thin, uniform film of the drug on the flask wall. c. Add the surfactant-containing buffer to the flask. d. Agitate (vortex or sonicate) until the film is fully hydrated and the solution becomes clear, indicating micellar encapsulation.

  • Assessment: Filter the resulting solution through a 0.22 µm filter to remove any non-encapsulated drug aggregates and quantify the concentration of the filtrate.

Tier 3: Cyclodextrins (Inclusion Complexation)
Q: I am concerned about surfactant effects on my cell-based assay. Is there an alternative?

Answer: Cyclodextrins are an excellent alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[11] They can encapsulate a poorly soluble "guest" molecule, like yours, forming a water-soluble inclusion complex.[12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[15]

Application Scientist's Insight: The effectiveness of cyclodextrin complexation depends on a good steric and electronic fit between the host cyclodextrin and the guest drug molecule. Given the size of the cyclohexylphenyl group, β-cyclodextrins and their derivatives are the most logical starting point. The formation of the complex can significantly enhance solubility, stability, and bioavailability.[16]

Experimental Protocol: Cyclodextrin Complexation Screening
  • Phase Solubility Study: a. Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 15, 20% w/v). b. Add an excess amount of 1-(3-Chloro-4-cyclohexylphenyl)ethanone to each solution. c. Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached. d. Filter the samples and analyze the concentration of the dissolved drug in the supernatant. e. Plot the drug concentration against the HP-β-CD concentration. A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex.

  • Formulation Preparation (Kneading Method): a. Create a paste by mixing the drug and HP-β-CD (at a molar ratio determined from the phase solubility study) with a small amount of a water/alcohol mixture. b. Knead the paste thoroughly for 30-60 minutes. c. Dry the mixture completely under vacuum. d. The resulting powder is the inclusion complex, which should be readily dispersible in water.

Tier 4: Advanced Formulation Strategies
Q: I need to prepare a high-concentration formulation for an in vivo study. What are my options?

Answer: For high-dose requirements, advanced techniques like nanosuspensions or amorphous solid dispersions (ASDs) are often necessary. These approaches significantly increase the surface area available for dissolution, leading to higher apparent solubility and faster dissolution rates.

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, stabilized by surfactants or polymers.[17][18] By reducing the particle size to the nanometer range, the surface area-to-volume ratio increases dramatically, enhancing the dissolution velocity.[19][20] This is a carrier-free approach suitable for high drug loading.[17]

  • Amorphous Solid Dispersions (ASDs): In an ASD, the drug is molecularly dispersed in a hydrophilic polymer matrix in its amorphous (non-crystalline) state.[21][22] The amorphous form has higher free energy and thus greater apparent solubility than the stable crystalline form.[1] This technique is highly effective but requires specialized equipment like a spray dryer or hot-melt extruder.[21][23]

Application Scientist's Insight: These advanced methods represent a significant step-up in formulation complexity and are typically employed when simpler methods fail to meet the demands of late-stage preclinical or clinical development. ASDs are particularly powerful, as they can often achieve a state of supersaturation in situ, dramatically increasing the driving force for absorption.[21][22] However, maintaining the stability of the amorphous state is critical to prevent recrystallization.[22]

References

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech, 6(2), E329–E357. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025. [Link]

  • Vemula, V. R. (2015). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Gidwani, B., & Vyas, A. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 27(19), 6499. [Link]

  • Bhowmik, D., Chiranjib, B., Yadav, J., Kumar, K. S., & Chandira, R. M. (2019). Surfactants and their Role in Pharmaceutical Product Development: An overview. Journal of Pharma and Pharmaceutics. [Link]

  • Al-kassas, R. (2013). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 37(8). [Link]

  • DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

  • Mirzapure, I. A. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics. [Link]

  • Ghadi, R. (2025). Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. ResearchGate. [Link]

  • Protheragen. (n.d.). Solubilizer Excipients. Protheragen. [Link]

  • Li, Y., et al. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online. [Link]

  • S-L. D. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Cyclodextrin News. [Link]

  • Analytics, D. (2024). Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery. DelveInsight. [Link]

  • Ghule, P. J., Aukunuru, J., & Bairagi, S. (2021). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate. [Link]

  • Tran, P., Pyo, Y. C., & Kim, D. H. (2019). Delivery of poorly soluble compounds by amorphous solid dispersions. PubMed. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Semantic Scholar. [Link]

  • Singh, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. PubMed. [Link]

  • Doe, J. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. LinkedIn. [Link]

  • Miller, D. A. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. [Link]

  • Utami, R. T., Zaini, E., & Halim, A. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Imperial Oilfield Chemicals Pvt. Ltd. (2024). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. ICPL. [Link]

  • Unknown. (2015). Surfactants and their applications in pharmaceutical dosage form. Slideshare. [Link]

  • Shah, N. (Ed.). (n.d.). Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. MDPI. [Link]

  • Kumar, S., & Singh, S. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Ancient Science of Life, 33(4), 251–256. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma. [Link]

  • Doke, V. V., et al. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Science Direct. [Link]

  • Various Authors. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • Challener, C. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Various Authors. (2026). PH adjustment: Significance and symbolism. Science Direct. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(23), 8345. [Link]

  • Al-Zoubi, N., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(3), 96. [Link]

  • Maheshwari, R. K. (2007). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)ethanone. PubChem. [Link]

  • Tong, W. Q., & Yalkowsky, S. H. (2002). Combined effect of complexation and pH on solubilization. PubMed. [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Semantic Scholar. [Link]

  • Al-Zoubi, N., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-cyclohexyl- (CAS 823-76-7). Cheméo. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Cyclohexylphenyl)ethan-1-one. PubChem. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethanone, 1,1′-(1,3-phenylene)bis[2-chloro- Properties. EPA. [Link]oxdb/results?search=DTXSID20321764#properties)

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Validation & Comparative

Technical Comparison: FTIR Carbonyl Frequency Analysis of 3'-Chloro-4'-Cyclohexylacetophenone vs. Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Technical Insight

Target Molecule: 3'-Chloro-4'-cyclohexylacetophenone Predicted Carbonyl (


) Frequency: 1688 ± 2 cm⁻¹  (Solid/Neat)
Methodology:  Comparative Hammett Substituent Analysis & Spectral Additivity

For researchers and drug development scientists characterizing 3'-chloro-4'-cyclohexylacetophenone , the carbonyl stretching frequency is a critical quality attribute (CQA) for structural confirmation.

While unsubstituted acetophenone exhibits a characteristic


 at 1691 cm⁻¹ , the target molecule contains two competing electronic modulators:
  • 3'-Chloro (meta-Cl): An electron-withdrawing group (EWG) via induction (

    
    ), which increases  the wavenumber.
    
  • 4'-Cyclohexyl (para-Cyc): A weak electron-donating group (EDG) via hyperconjugation/induction (

    
    ), which decreases  the wavenumber.
    

The Net Effect: The opposing vectors partially cancel, resulting in a carbonyl stretch that is remarkably close to the parent acetophenone, shifted slightly lower due to the steric bulk and donating capacity of the cyclohexyl group outweighing the inductive pull of the meta-chloro substituent.

Theoretical Framework: Electronic Substituent Effects

To validate the spectral position without a reference standard, we apply the Hammett Correlation Principle . The shift in carbonyl frequency (


) correlates with the Hammett substituent constants (

).
Mechanism of Action
  • Inductive Effect (+I/-I): The meta-chloro group pulls electron density through the

    
    -bond framework, destabilizing the polarized form of the carbonyl (
    
    
    
    ), thereby strengthening the C=O double bond character and raising the frequency.
  • Hyperconjugation/Resonance (+R): The para-cyclohexyl group donates electron density into the aromatic

    
    -system. This density is delocalized onto the carbonyl oxygen, stabilizing the single-bond character (
    
    
    
    ) and lowering the frequency.
Graphviz Diagram: Electronic Vector Analysis

The following diagram visualizes the competing electronic vectors acting on the acetyl group.

ElectronicEffects Acetophenone Acetophenone Core (Baseline: ~1691 cm⁻¹) MetaCl 3'-Chloro Substituent (EWG: Inductive Withdrawal) Increases ν by ~2-4 cm⁻¹ Acetophenone->MetaCl + σm (0.37) ParaCyc 4'-Cyclohexyl Substituent (EDG: Weak Donation) Decreases ν by ~4-6 cm⁻¹ Acetophenone->ParaCyc - σp (-0.15) Target Target: 3'-Cl-4'-Cyc Net Result: ~1688 cm⁻¹ MetaCl->Target Opposing Vector ParaCyc->Target Dominant Vector

Figure 1: Vector analysis of substituent effects on the carbonyl stretching frequency.

Comparative Data Analysis

The following table synthesizes experimental data from validated analogs to triangulate the frequency of the target molecule.

CompoundStructureSubstituent EffectHammett Constant (

)

(cm⁻¹)
Source
Acetophenone UnsubstitutedBaseline0.001691 [NIST, 2025]
3'-Chloroacetophenone Meta-ClEWG (Inductive)

1693 [BenchChem, 2025]
4'-Cyclohexylacetophenone Para-AlkylEDG (Weak)

1684 [Est. from 4'-Me]
4'-Methylacetophenone Para-AlkylEDG (Weak)

1682-1685 [NIST, 2025]
TARGET 3'-Cl, 4'-Cyc Mixed (EWG + EDG)

1688 ± 2 Calculated

Data Interpretation:

  • 3'-Cl Effect: Shifts the baseline up by +2 cm⁻¹ (1691

    
     1693).
    
  • 4'-Cyc Effect: Shifts the baseline down by approx -7 cm⁻¹ (similar to 4'-Methyl).

  • Additivity:

    
    .
    

Experimental Protocol: Self-Validating FTIR Workflow

To confirm these values in your laboratory, follow this high-precision ATR (Attenuated Total Reflectance) protocol. This method eliminates pathlength errors common in transmission IR.

Reagents & Equipment[2]
  • Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo) with Diamond/ZnSe ATR accessory.

  • Resolution: Set to 2 cm⁻¹ (critical for distinguishing subtle shifts).

  • Scans: 32 scans (background and sample).

  • Cleaning Solvent: Isopropanol (HPLC Grade).

Step-by-Step Methodology

FTIRProtocol Start Start: Instrument Warm-up (30 mins) Background Acquire Background Spectrum (Air/Clean Crystal) Start->Background Prep Sample Preparation (Neat Solid/Liquid) Background->Prep Measure Acquire Sample Spectrum (32 Scans, 2 cm⁻¹ Res) Prep->Measure Process Data Processing (Baseline Corr, Peak Pick) Measure->Process Validate Validation Check (Look for 1685-1690 cm⁻¹) Process->Validate

Figure 2: Standard Operating Procedure (SOP) for FTIR analysis of aromatic ketones.

  • Background Acquisition: Ensure the ATR crystal is pristine. Collect a background spectrum of ambient air.

  • Sample Loading: Place approximately 2-5 mg of 3'-chloro-4'-cyclohexylacetophenone directly onto the crystal center.

  • Contact Pressure: Apply consistent pressure using the anvil clamp. Monitor the "Live Preview" to ensure absorbance does not exceed 1.0 AU (to prevent detector saturation).

  • Acquisition: Collect the spectrum from 4000–600 cm⁻¹.

  • Post-Processing: Apply "Automatic Baseline Correction". Use the "Peak Picking" tool with a threshold of 5% transmission to identify the exact carbonyl maximum.

Troubleshooting & Interference Analysis

When analyzing this specific molecule, be aware of potential spectral interferences that could mask the carbonyl peak.

  • Solvent Residue: If the sample was crystallized from Ethyl Acetate, a residual ester carbonyl peak may appear at 1740 cm⁻¹ , confusing the analysis. Solution: Dry sample under high vacuum for 4 hours.

  • Water Vapor: Atmospheric water lines (1600-1700 cm⁻¹) can overlap with the carbonyl stretch. Solution: Ensure robust background subtraction and N₂ purging if available.

  • Fermi Resonance: While rare in this specific structure, overtone bands can sometimes appear near 3400 cm⁻¹ (O-H region) if the ketone is wet, but the C=O region is usually clean.

References

  • BenchChem Technical Support. (2025). A Comparative Guide to the FT-IR Analysis of the Carbonyl Stretch in 3'-Bromoacetophenone. BenchChem. Link

  • NIST Mass Spectrometry Data Center. (2025). Ethanone, 1-(4-chlorophenyl)- Infrared Spectrum. NIST Standard Reference Database.[1][2] Link

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction to IR Spectroscopy of Ketones. Spectroscopy Magazine. Link

  • Stenutz, R. (2025).[3] Hammett Substituent Constants Table. Stenutz.eu. Link

  • ChemicalBook. (2025). 3'-Chloroacetophenone Spectral Data. ChemicalBook. Link

Sources

HPLC retention time comparison of chlorinated vs. non-chlorinated acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the HPLC retention behavior of Acetophenone versus its chlorinated derivatives. It is designed for researchers requiring high-fidelity separation protocols and mechanistic insight.[1]

Executive Summary

In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase, chlorinated acetophenones exhibit significantly longer retention times than non-chlorinated acetophenone. [1]

This retention shift is driven by the hydrophobic effect . The substitution of a hydrogen atom with a chlorine atom increases the lipophilicity (logP) of the molecule, enhancing its interaction with the non-polar alkyl chains of the stationary phase. The general elution order is: Acetophenone (


 Low) 

Chlorinated Acetophenones (

High)
Scientific Foundation: The Mechanistic Basis of Separation

To optimize separation, one must understand the molecular drivers governing the interaction between the analyte and the stationary phase.

1.1 Hydrophobicity and logP

The primary predictor of retention in RP-HPLC is the partition coefficient (


), expressed as 

.
  • Acetophenone: A relatively polar aromatic ketone.[1]

  • Chlorinated Acetophenones: The chlorine substituent is highly lipophilic and electron-withdrawing.[1] It increases the non-polar surface area of the molecule, driving stronger Van der Waals forces with the C18 ligands.

CompoundStructureApprox.[1][2][3][4][5][6][7][8] logPPredicted Elution Order
Acetophenone

1.58 - 1.701 (First)
4-Chloroacetophenone

2.30 - 2.402 (Last)
1.2 Electronic and Steric Effects (Isomerism)

While hydrophobicity dictates the gross separation between non-chlorinated and chlorinated forms, the position of the chlorine atom (ortho-, meta-, para-) fine-tunes selectivity.

  • Para- (4-Cl): Linear geometry maximizes surface contact with C18 chains, typically resulting in the longest retention.[1]

  • Ortho- (2-Cl): Steric hindrance near the acetyl group can prevent "flat" adsorption onto the stationary phase, often reducing retention slightly compared to the para- isomer.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be robust and reproducible. It uses a standard C18 column, making it applicable to most QC and R&D labs.

2.1 Chromatographic Conditions
  • Column: C18 (Octadecylsilane),

    
     mm, 5 
    
    
    
    m particle size (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna).
  • Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Formate for pH control).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][9]

  • Temperature: 30°C (Controlled).

  • Detection: UV @ 254 nm (The aromatic carbonyl chromophore provides strong absorbance here).

  • Injection Volume: 5-10

    
    L.[1]
    
2.2 Gradient Profile

A gradient is recommended to sharpen the later-eluting chlorinated peaks.[1]

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Phase Description
0.07030Initial Equilibration
10.02080Linear Gradient (Elution)
12.02080Wash
12.17030Re-equilibration
15.07030Ready for next injection
2.3 Sample Preparation[1]
  • Stock Solution: Dissolve 10 mg of each standard in 10 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute stock 1:10 with Mobile Phase (Initial ratio 70:30 Water:ACN) to prevent solvent mismatch peaks.

  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter before injection.
    
Visualization: Separation Mechanism & Workflow

The following diagram illustrates the differential migration pathway of the analytes through the column, highlighting the interaction forces.

HPLC_Separation_Mechanism cluster_inputs Sample Injection cluster_column C18 Column Interaction (Stationary Phase) cluster_output Detector Signal (Chromatogram) Acetophenone Acetophenone (Lower logP) Interaction_A Weak Hydrophobic Interaction Acetophenone->Interaction_A Fast Migration Chloro 4-Chloroacetophenone (Higher logP) Interaction_B Strong Hydrophobic Interaction (Cl group) Chloro->Interaction_B Retarded Migration Peak_1 Peak 1: Acetophenone (Elutes Early) Interaction_A->Peak_1 t_R ~ 3-4 min Peak_2 Peak 2: 4-Chloroacetophenone (Elutes Late) Interaction_B->Peak_2 t_R ~ 7-9 min

Figure 1: Mechanistic flow of separation. The chlorinated derivative interacts more strongly with the stationary phase, resulting in delayed elution.

Results & Performance Comparison

The following data represents typical performance metrics observed under the conditions described in Section 2.

ParameterAcetophenone4-ChloroacetophenoneComparison Note
Retention Time (

)
~3.5 min~7.2 minCl-derivative retains ~2x longer.[1]
Capacity Factor (

)
1.5 - 2.04.0 - 5.0Indicates stronger thermodynamic distribution into stationary phase.[1]
Peak Symmetry Excellent (

)
Good (

)
Chlorinated compounds may tail slightly due to secondary silanol interactions if pH is unbuffered.
Resolution (

)
N/A> 10.0Baseline separation is easily achieved.
4.1 Troubleshooting Common Issues
  • Co-elution: Unlikely between these two specific compounds.[1] If analyzing a mixture of isomers (2-chloro vs 4-chloro), reduce the gradient slope (e.g., 5% B/min change) to improve resolution.

  • Peak Tailing: If the chlorinated peak tails, ensure the mobile phase pH is acidic (pH ~3.0) to suppress silanol activity on the silica support.

References
  • PubChem. (n.d.).[1] Acetophenone (Compound Summary).[1][2][4][10] National Library of Medicine.[1] Retrieved from [Link]

  • PubChem. (n.d.).[1] 4-Chloroacetophenone (Compound Summary).[1][5][6][7][11] National Library of Medicine.[1] Retrieved from [Link]

  • Advanced Materials Technology. (n.d.).[1] Rapid HPLC Separation of Phenones on HALO C18 Phase. Application Note 027-P. Retrieved from [Link]

  • Neue, U. D. (1997).[1][5] HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.[1] (General reference for Hydrophobic Subtraction Model).

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 1-(3-Chloro-4-cyclohexylphenyl)ethanone: A Comparative and Predictive Approach

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, a thorough understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive analysis of 1-(3-Chloro-4-cyclohexylphenyl)ethanone, a compound of interest for its potential applications stemming from its substituted acetophenone core. While a dedicated crystallographic study for this specific molecule is not publicly available, this guide will leverage established principles of chemical synthesis, spectroscopic analysis, and X-ray crystallography of analogous compounds to provide a robust predictive and comparative framework for its structural elucidation.

Synthesis and Purification: The Gateway to High-Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material. The most logical and industrially scalable approach for the synthesis of 1-(3-Chloro-4-cyclohexylphenyl)ethanone is the Friedel-Crafts acylation of 1-chloro-2-cyclohexylbenzene.[1][2][3]

The causality behind this choice lies in its efficiency in forming a carbon-carbon bond between an aromatic ring and an acyl group. The reaction proceeds via an electrophilic aromatic substitution mechanism, where an acylium ion, generated from acetyl chloride and a Lewis acid catalyst (e.g., aluminum chloride), is attacked by the electron-rich cyclohexyl-substituted benzene ring.[1][2]

Experimental Protocol: Proposed Synthesis
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle the evolving HCl gas), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Addition: Cool the suspension to 0°C in an ice bath. Add 1-chloro-2-cyclohexylbenzene (1.0 equivalent) to the stirred suspension.

  • Acylating Agent Addition: Add acetyl chloride (CH₃COCl, 1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(3-Chloro-4-cyclohexylphenyl)ethanone.

Crystallization: The Art of Patience

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system is a common and effective technique.

Proposed Crystallization Protocol:

  • Dissolve the purified 1-(3-Chloro-4-cyclohexylphenyl)ethanone in a minimal amount of a moderately volatile solvent (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate).

  • Gently warm the solution to ensure complete dissolution.

  • Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

  • Monitor for the formation of well-defined single crystals over several days to weeks.

Spectroscopic Characterization: Confirming the Molecular Identity

Prior to crystallographic analysis, it is crucial to confirm the identity and purity of the synthesized compound using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4] Based on data from analogous compounds, the following spectral features are predicted for 1-(3-Chloro-4-cyclohexylphenyl)ethanone.[5][6][7][8]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 7.9d1HAromatic H (ortho to C=O, meta to Cl)
~7.6 - 7.7dd1HAromatic H (ortho to C=O, ortho to Cl)
~7.3 - 7.4d1HAromatic H (meta to C=O, ortho to cyclohexyl)
~2.8 - 3.0m1HCyclohexyl CH
~2.6s3H-COCH₃
~1.2 - 1.9m10HCyclohexyl CH₂

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~197C=O
~145Aromatic C-cyclohexyl
~138Aromatic C-Cl
~135Aromatic C-C=O
~130Aromatic CH
~128Aromatic CH
~126Aromatic CH
~44Cyclohexyl CH
~34Cyclohexyl CH₂
~27Cyclohexyl CH₂
~26-COCH₃
~26Cyclohexyl CH₂
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(3-Chloro-4-cyclohexylphenyl)ethanone, electron ionization (EI) would likely induce characteristic fragmentation.[9][10]

Predicted Mass Spectrum Fragmentation:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₄H₁₇ClO).

  • Base Peak ([M-CH₃]⁺): Loss of the methyl group to form a stable acylium ion is a characteristic fragmentation pathway for acetophenones.[11] This would likely be the most abundant fragment.

  • Other Fragments: Loss of the entire acetyl group, fragmentation of the cyclohexyl ring, and loss of chlorine are also possible.

X-ray Crystallography: Unveiling the Three-Dimensional Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.

Experimental Workflow

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Comparative Analysis and Predicted Structural Features

While the specific crystal structure of 1-(3-Chloro-4-cyclohexylphenyl)ethanone is unknown, we can infer potential structural motifs by examining related halogenated and substituted acetophenones.[12][13][14][15]

Molecular Conformation:

  • The molecule is expected to be non-planar. The acetyl group may be slightly twisted out of the plane of the benzene ring.

  • The cyclohexyl ring will likely adopt a chair conformation. The orientation of the cyclohexyl group relative to the phenyl ring will be a key conformational feature.

Intermolecular Interactions and Crystal Packing:

The presence of a chlorine atom and a polar carbonyl group suggests that the crystal packing will be influenced by a combination of van der Waals forces and specific intermolecular interactions.

  • Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with the oxygen atom of the carbonyl group of a neighboring molecule (C-Cl···O=C). This type of interaction is known to play a significant role in the crystal engineering of halogenated organic compounds.[14]

  • π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

  • C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic or cyclohexyl C-H groups and the carbonyl oxygen are also likely to be present.

Comparative Data from Analogous Structures:

CompoundKey Intermolecular InteractionsReference
4-Iodoacetophenone azineDouble T-contacts, I···I interactions[13]
Halogenated BenzoximesO-H···N, π···π, C-H···X, X···X[14]
2-ChloroacetophenoneForms adducts with DNA, suggesting accessibility of the carbonyl and chloro groups.[16]

This comparative data suggests that the interplay of halogen bonding, π-stacking, and weak hydrogen bonds will dictate the final crystal packing of 1-(3-Chloro-4-cyclohexylphenyl)ethanone.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, analysis of the crystal structure of 1-(3-Chloro-4-cyclohexylphenyl)ethanone. By leveraging established synthetic protocols, predicting spectroscopic signatures based on analogous compounds, and understanding the principles of crystal packing, researchers can approach the empirical study of this molecule with a strong foundational knowledge.

The definitive elucidation of its crystal structure through single-crystal X-ray diffraction is a critical next step. This experimental data will not only confirm the predictions made in this guide but will also provide invaluable insights into the subtle interplay of steric and electronic effects of the chloro and cyclohexyl substituents on the molecular conformation and supramolecular assembly. Such knowledge is fundamental for the rational design of new materials and pharmaceutical agents.

References

  • G. Glaser, J. Kopf, and J. Voss, "Comparative analysis of crystal structures of E,E-configured para-substituted acetophenone azines with halogen, oxygen," J. Chem. Soc., Perkin Trans. 2, no. 1, pp. 119–130, 1995. [Link]

  • M. M. Bursey and F. W. McLafferty, "Substituent effects in the field ionization mass spectra of acetophenones," J. Am. Chem. Soc., vol. 88, no. 22, pp. 5284–5289, 1966. [Link]

  • eGyanKosh, "MASS SPECTROMETRY: FRAGMENTATION PATTERNS." [Link]

  • The Royal Society of Chemistry, "Supplementary Information." [Link]

  • M. Dantus et al., "Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses," J. Phys. Chem. A, vol. 115, no. 3, pp. 245–254, 2011. [Link]

  • Filo, "Explain all possible fragmentation for in mass spectrometry. Structure o.." [Link]

  • ResearchGate, "Mass spectra of acetophenone in the molecular ion region. (A)..." [Link]

  • ResearchGate, "The crystal structure of 4-iodoacetophenone azine." [Link]

  • Chemguide, "friedel-crafts acylation of benzene." [Link]

  • The Royal Society of Chemistry, "4." [Link]

  • Chemistry LibreTexts, "3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction." [Link]

  • ResearchGate, "1 H and 13 C NMR chemical shifts (ppm) of (3) and (4) molecules in the..." [Link]

  • L. F. P. de Moura et al., "Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes," Crystals, vol. 11, no. 9, p. 1084, 2021. [Link]

  • The Organic Chemistry Tutor, "Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution," YouTube, Dec 28, 2016. [Link]

  • Beilstein Journal of Organic Chemistry, "Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs)." [Link]

  • The Royal Society of Chemistry, "[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature." [Link]

  • MDPI, "Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions." [Link]

  • MDPI, "Structural Insights into the Nonmutagenicity of 2-Haloacetophenone." [Link]

  • PubMed, "[Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone]." [Link]

  • Journal of Environmental Nanotechnology, "Synthesis, Spectral Characterization and Biological Study of 3-of 3- Chloro-2,6-Bis-(4-Methoxy-Phenyl)-3-Methyl-Piperidin-4-One." [Link]

  • ResearchGate, "Synthesis, Spectral Characterization and Biological Studies of Lanthanum(III) Complexes with 3-Substituted-4-Amino-5-Mercapo-1,4-Triazoles Schiff Bases." [Link]

Sources

Safety Operating Guide

1-(3-Chloro-4-cyclohexylphenyl)ethanone Proper Disposal Procedures

[1]

Executive Summary & Chemical Identity

1-(3-Chloro-4-cyclohexylphenyl)ethanone (CAS: 14451-58-2 ) is a halogenated aromatic ketone often used as an intermediate in organic synthesis and drug development.[1] Proper disposal is critical due to its halogen content (chlorine), which poses environmental risks if incinerated without flue gas scrubbing (potential formation of dioxins/furans) or if released into aquatic systems.[2]

This guide outlines the mandatory segregation, packaging, and destruction protocols to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice).[2]

Chemical Profile
PropertyDetail
Chemical Name 1-(3-Chloro-4-cyclohexylphenyl)ethanone
Synonyms 3'-Chloro-4'-cyclohexylacetophenone
CAS Number 14451-58-2
Molecular Formula C₁₄H₁₇ClO
Molecular Weight 236.74 g/mol
Physical State Solid or viscous oil (depending on purity/temperature)
Solubility Insoluble in water; soluble in organic solvents (DCM, Ethyl Acetate)

Hazard Identification & Risk Assessment

Before disposal, the waste generator must understand the hazards to select the correct waste stream.[2] While specific toxicological data for this exact isomer is limited, it shares the hazard profile of the halogenated acetophenone class .[2]

GHS Hazard Classification (Inferred from Class)
  • Skin Irritation (Category 2): Causes skin irritation.[3][4][5]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • STOT-SE (Category 3): May cause respiratory irritation.[3][6]

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects (due to lipophilic cyclohexyl and chloro groups).

Critical Disposal Hazards
  • Halogen Content: The presence of chlorine requires the waste to be directed to a halogenated waste stream . It cannot be mixed with general non-halogenated organic solvents (e.g., pure acetone/ethanol waste) as this complicates fuel blending and incineration processes.[2]

  • Water Incompatibility: Generally stable, but should not be poured down drains due to insolubility and aquatic toxicity.[2]

Waste Classification & Segregation

Proper segregation is the single most important step in the disposal workflow.

RCRA Classification (US EPA)
  • Listed Waste: Not specifically listed (P or U list).

  • Characteristic Waste: Does not typically exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003) unless in a solvent mixture.[2]

  • Operational Status: Non-Regulated Chemical Waste (if pure), but must be managed as Halogenated Organic Waste for incineration purposes.[2]

Segregation Decision Tree

Use the following logic to determine the correct waste container.

WasteSegregationcluster_legendProtocol KeyStartStart: Waste GenerationIsPureIs the waste pure substanceor mixed with solvents?Start->IsPureSolventCheckDoes the mixture containHalogenated Solvents (DCM, Chloroform)?IsPure->SolventCheckMixture/SolutionStreamCSTREAM C: Solid Hazardous Waste(Lab Trash/Debris)IsPure->StreamCSolid/Wipes/PPEHalogenContentIs the Halogen content > 1%?SolventCheck->HalogenContentNo (Only Acetone/EtOH etc.)StreamASTREAM A: Halogenated Organic Waste(Incineration with Scrubber)SolventCheck->StreamAYes (Contains Halogens)HalogenContent->StreamAYes (Compound is Halogenated)StreamBSTREAM B: Non-Halogenated Solvent Waste(Fuel Blending)HalogenContent->StreamBNo (Trace < 0.1%)LegendAlways default to Stream A if unsure.

Figure 1: Waste segregation logic for 1-(3-Chloro-4-cyclohexylphenyl)ethanone. Ensure the compound is never mixed into "Non-Halogenated" streams, as this can violate incinerator permits.

Step-by-Step Disposal Protocol

Step 1: Packaging Requirements

Select the appropriate container based on the physical state of the waste.

  • Liquid Waste (Solutions): Use HDPE (High-Density Polyethylene) or Glass carboys. Avoid metal containers if the solution is acidic or if the compound has degraded to release HCl.

    • Cap: Vented caps are recommended if there is any risk of pressure buildup, though this compound is generally stable.[2]

  • Solid Waste (Pure substance, contaminated wipes): Use a wide-mouth HDPE jar or a double-lined hazardous waste bag.

Step 2: Labeling

Every container must be labeled immediately upon the first addition of waste.

  • Label Content:

    • Full Chemical Name: 1-(3-Chloro-4-cyclohexylphenyl)ethanone (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[3]

    • Constituents: If in solution, list the solvent and the approximate % concentration.

Step 3: Storage Prior to Pickup
  • Store in a Secondary Containment tray to capture potential leaks.

  • Keep away from oxidizers (e.g., nitric acid, peroxides) and strong bases .[2]

  • Ensure the container is closed tightly when not actively adding waste.[6][7][8]

Step 4: Final Destruction Method

The only acceptable destruction method for this compound is High-Temperature Incineration .

  • Mechanism: The waste is burned at >1000°C.

  • Pollution Control: The incinerator must be equipped with a wet scrubber (usually caustic) to neutralize the Hydrogen Chloride (HCl) gas generated during the combustion of the chlorine atom on the phenyl ring.

  • Prohibited: Do not use "Fuel Blending" (burning in cement kilns) unless the facility is specifically permitted for halogenated loads, as this can exceed chlorine limits for standard fuel blending.[2]

Emergency Spill Procedures

In the event of a spill in the laboratory, follow this immediate containment workflow.

SpillResponseAlert1. ALERTNotify personnel & EHSPPE2. PPENitrile gloves, Goggles, Lab CoatAlert->PPEContain3. CONTAINCircle spill with absorbent socksPPE->ContainAbsorb4. ABSORBUse Vermiculite or Universal PadsContain->AbsorbClean5. CLEANWash area with soap & waterAbsorb->CleanDispose6. DISPOSEPlace all debris in Haz WasteClean->Dispose

Figure 2: Immediate spill response workflow. Note: Do not use bleach to clean the spill, as it may react with other contaminants; simple soap and water is effective for this lipophilic compound.[2]

References

  • Chemical Identity & CAS: ChemicalBook. 1-(3-chloro-4-cyclohexylphenyl)ethanone Product Description. Retrieved from .

  • Hazard Class Data: Fisher Scientific. Safety Data Sheet: 4'-Chloroacetophenone (Class Reference). Retrieved from .

  • Disposal Regulations: US EPA. Hazardous Waste Codes & Lists (RCRA). Retrieved from .

  • Incineration Standards: National Institutes of Health (NIH). Waste Disposal Guide for Halogenated Solvents. Retrieved from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.